Product packaging for Tegafur(Cat. No.:CAS No. 17902-23-7)

Tegafur

Katalognummer: B1684496
CAS-Nummer: 17902-23-7
Molekulargewicht: 200.17 g/mol
InChI-Schlüssel: WFWLQNSHRPWKFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context of Tegafur Development and Application in Cancer Therapy

The development of this compound dates back to the 1960s, with its patenting in 1967 and first approval for medical use in 1972. wikipedia.org It was first synthesized in the Soviet Union in 1967 and was later introduced in Japan in 1974. newdrugapprovals.org The primary goal behind its creation was to develop a less toxic and orally bioavailable precursor to the potent anti-cancer agent 5-fluorouracil (B62378) (5-FU). newdrugapprovals.orgnih.gov

Early clinical studies in the United States during the 1970s explored this compound's efficacy in treating various cancers, including colorectal, breast, and gastric cancers. cancernetwork.comascopubs.org However, its development in the U.S. was initially halted due to a perceived lack of therapeutic advantage over 5-FU and associated toxicities. cancernetwork.com

In contrast, research and development continued, particularly in Japan, leading to the creation of combination therapies designed to enhance this compound's efficacy and modulate its metabolism. nih.govcancernetwork.com A significant milestone was the development of Uracil-Tegafur (UFT), a combination of this compound and uracil (B121893) in a 4:1 molar ratio, in the 1980s. nih.govwikipedia.org This combination was designed to increase the concentration and prolong the activity of the 5-FU generated from this compound. nih.govdrugbank.com UFT gained widespread approval and has been used to treat millions of patients for various cancers, including those of the colon, rectum, breast, and lung. wikipedia.org

Further innovation led to the development of S-1, an oral formulation that combines this compound with two modulators: gimeracil (B1684388) and oteracil potassium. dovepress.comtandfonline.comcancernetwork.com Gimeracil is a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme that degrades 5-FU, while oteracil helps to reduce gastrointestinal toxicity. cancernetwork.comnih.gov S-1 was developed in Japan and has become a standard treatment for advanced gastric cancer in Asia. dovepress.comnih.gov

This compound as a Prodrug in Chemotherapy

This compound's primary role in chemotherapy is to act as a prodrug, an inactive compound that is converted into a pharmacologically active agent within the body. wikipedia.orgnih.gov This approach offers several advantages, including improved oral bioavailability and the potential for sustained release of the active drug, which can lead to more consistent therapeutic levels in the bloodstream and tumor tissues. nih.govcancernetwork.com

The therapeutic activity of this compound is entirely dependent on its metabolic conversion to 5-fluorouracil (5-FU). wikipedia.orgdrugbank.com After oral administration, this compound is absorbed and transported to the liver, where it undergoes bioactivation. wikipedia.orgdrugbank.com

This conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2A6. nih.govnih.gov The process involves the 5'-hydroxylation of the this compound molecule to form an unstable intermediate, 5'-hydroxythis compound, which then spontaneously degrades to release 5-FU. nih.govdrugbank.com Thymidine (B127349) phosphorylase is another enzyme that has been reported to be involved in the formation of 5-FU from this compound. nih.gov

Once formed, 5-FU exerts its anticancer effects through several mechanisms. Its active metabolites, such as 5-fluorodeoxyuridine monophosphate (FdUMP) and 5-fluorouridine-triphosphate (FUTP), interfere with DNA and RNA synthesis. drugbank.comcancer.gov FdUMP inhibits the enzyme thymidylate synthase, which is crucial for the synthesis of thymidine, a necessary component of DNA. drugbank.commdpi.com This inhibition leads to a depletion of thymidine, disrupting DNA replication and repair, and ultimately causing cell death in rapidly dividing cancer cells. drugbank.com FUTP can be incorporated into RNA, disrupting its normal functions. drugbank.comcancer.gov

The effectiveness of this compound-based therapies is often enhanced by co-administering compounds that modulate 5-FU metabolism. For instance, uracil in UFT competitively inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the rapid breakdown of 5-FU. wikipedia.orgdrugbank.comcancer.gov By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU, enhancing its antitumor effect. nih.govdrugbank.com Similarly, gimeracil in the S-1 formulation is a much more potent DPD inhibitor than uracil. cancernetwork.com

Table 1: Key Metabolic Enzymes in this compound Bioactivation and 5-FU Catabolism

EnzymeRoleLocationModulator(s)
Cytochrome P450 2A6 (CYP2A6) Converts this compound to 5-FU. nih.govnih.govLiver. wikipedia.orgnih.gov-
Dihydropyrimidine Dehydrogenase (DPD) Degrades and inactivates 5-FU. wikipedia.orgmdpi.comLiver and other tissues. wikipedia.orgUracil, Gimeracil. drugbank.comcancernetwork.com
Thymidylate Synthase (TS) Target enzyme for 5-FU's active metabolite (FdUMP), crucial for DNA synthesis. drugbank.comVarious tissues, including tumor cells.Leucovorin (indirectly enhances inhibition). cancernetwork.com
Orotate (B1227488) Phosphoribosyltransferase (OPRT) Involved in the phosphorylation of 5-FU to its active form. researchgate.netVarious tissues, including tumor cells.Oteracil. cancernetwork.com

Current Research Landscape and Significance of this compound Studies

Current academic research on this compound continues to explore its utility in various cancer types and therapeutic combinations. The focus has largely shifted from this compound as a single agent to its role within sophisticated combination therapies like UFT and S-1.

Studies are actively investigating the efficacy of these oral fluoropyrimidine regimens as alternatives to intravenous 5-FU, often demonstrating comparable efficacy with the convenience of oral administration. nih.govmdpi.com Research in colorectal and gastric cancer remains prominent. For instance, studies have evaluated S-1 in combination with oxaliplatin (B1677828) for advanced colorectal cancer, finding its efficacy not inferior to other standard combinations. nih.gov In advanced gastric cancer, S-1 combined with cisplatin (B142131) is a standard first-line treatment in Japan. dovepress.comnih.gov

Recent research also explores new combinations. A phase 2 clinical trial investigated the combination of nab-paclitaxel with S-1 for advanced biliary tract adenocarcinoma, showing promising antitumor activity. amegroups.org Another study explored the first-line use of this compound combined with apatinib (B926) for advanced gastric cancer. nih.gov

A significant area of ongoing research is pharmacogenetics, specifically how genetic variations in enzymes like CYP2A6 and DPD affect patient outcomes. wikipedia.orgnih.gov Polymorphisms in the CYP2A6 gene can influence the rate of this compound's conversion to 5-FU, potentially affecting both efficacy and toxicity. dovepress.comnih.gov Similarly, DPD deficiency, a genetic condition, can lead to severe toxicity from 5-FU-based drugs. wikipedia.org This research is crucial for personalizing treatment and optimizing therapeutic outcomes.

Table 2: Selected Recent Research Findings on this compound-Based Therapies

Study FocusCancer TypeKey Findings
S-1 + Nab-paclitaxel Advanced Biliary Tract AdenocarcinomaThe combination showed explicit antitumor activities and a favorable safety profile. amegroups.org
S-1 + Oxaliplatin Advanced Colorectal CancerEfficacy was not inferior to the combination of Xeloda and oxaliplatin, with no additional toxicity. nih.gov
This compound + Apatinib Advanced Gastric CancerThe combination achieved good efficacy and prolonged progression-free time. nih.gov
Adjuvant UFT Stage I Non-Small Cell Lung Cancer (NSCLC)UFT is a recommended adjuvant therapy in Japan for completely resected stage I NSCLC. nih.gov
Adjuvant UFT Stage IIA Colon CancerPostoperative adjuvant UFT significantly improved disease-free survival compared to observation alone. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2O3 B1684496 Tegafur CAS No. 17902-23-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWLQNSHRPWKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001009966
Record name Tegafur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001009966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible
Record name SID8139878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Tegafur
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

17902-23-7, 82294-77-7
Record name Tegafur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17902-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tegafur [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tegafur
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tegafur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001009966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1-(tetrahydro-2-furyl)uracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEGAFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

339.8-343.4
Record name Tegafur
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanisms of Action and Biotransformation of Tegafur

Tegafur as a Prodrug Activation Pathway

The conversion of this compound to its active form, 5-FU, is a critical step for its anticancer activity. This bioactivation occurs through several distinct routes, primarily involving hepatic enzymes. researchgate.net

The main pathway for the metabolic activation of this compound is initiated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. nih.govresearchgate.netdrugbank.com These enzymes catalyze the 5'-hydroxylation of the tetrahydrofuran (B95107) ring of the this compound molecule. nih.govnih.gov This initial oxidative step is crucial as it renders the molecule unstable and primes it for conversion to 5-FU. nih.govdrugbank.com While several CYP isoforms can metabolize this compound, specific enzymes play a more dominant role. nih.gov

Extensive research has identified CYP2A6 as the principal enzyme responsible for the bioactivation of this compound in human liver microsomes. nih.govdrugbank.comdrugbank.comjst.go.jp Studies have demonstrated a strong correlation between the rate of 5-FU formation from this compound and the activity of CYP2A6, often measured by coumarin (B35378) 7-hydroxylation, a marker specific to this enzyme. nih.gov Furthermore, the formation of 5-FU is significantly inhibited by specific substrates and antibodies targeting the CYP2A6 isoform. nih.gov While CYP2A6 is predominant, other isoforms, including CYP1A2 and CYP2C8, have also been shown to contribute to 5-FU formation, although their relative importance may vary between individuals. nih.gov

Key Cytochrome P450 Isoforms in this compound Metabolism

CYP IsoformRole in this compound MetabolismSupporting Findings
CYP2A6 Predominant enzyme for 5'-hydroxylation and bioactivation to 5-FU. nih.govdrugbank.comHigh correlation with coumarin 7-hydroxylation activity; inhibited by CYP2A6-specific antibodies. nih.gov
CYP1A2 Contributes to 5-FU formation; may have a high Vmax/Km value. nih.govInhibition by furafylline (B147604) and anti-CYP1A2 antibodies reduces 5-FU formation. nih.gov
CYP2C8 Contributes to 5-FU formation in some individuals. nih.govInhibition by quercetin (B1663063) and anti-CYP2C8 antibodies reduces 5-FU formation. nih.gov

The enzymatic action of CYP2A6 hydroxylates this compound at the 5'-position of its tetrahydrofuran ring, creating an unstable intermediate metabolite known as 5'-hydroxythis compound. drugbank.com This metabolite is chemically labile and does not accumulate; instead, it undergoes rapid, spontaneous degradation to yield the active cytotoxic agent, 5-fluorouracil (B62378) (5-FU), and γ-hydroxybutyraldehyde. nih.govdrugbank.com

In addition to the primary CYP-mediated pathway, the enzyme thymidine (B127349) phosphorylase (TP) also contributes to the conversion of this compound to 5-FU. nih.govpharmgkb.org This enzyme, which is found in various tissues, can directly cleave the N1-C2' bond of the this compound molecule, releasing 5-FU. nih.gov Studies comparing the relative contributions of CYP enzymes and thymidine phosphorylase in human liver preparations have shown that the CYP-dependent pathway, particularly via CYP2A6, is the major route for 5-FU formation. jst.go.jpnih.govpharmgkb.org However, the activity of thymidine phosphorylase provides an alternative, systemic mechanism for the bioactivation of this compound. researchgate.net

Role of Cytochrome P450 Enzymes (CYP) in 5'-Hydroxylation

Antineoplastic Mechanisms of the Active Metabolite 5-Fluorouracil

Once this compound is converted to 5-fluorouracil, 5-FU exerts its anticancer effects by disrupting essential cellular processes, primarily DNA synthesis and RNA function. nih.govnih.gov Within the target cancer cells, 5-FU is further anabolized into three active metabolites: 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorouridine (B13573) triphosphate (FUTP), and 5-fluorodeoxyuridine triphosphate (FdUTP). frontiersin.orgnih.gov Each of these metabolites interferes with nucleic acid metabolism through distinct mechanisms.

Inhibition of Thymidylate Synthase: The primary mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS) by its metabolite FdUMP. drugbank.comnih.gov FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. nih.govspandidos-publications.com This complex blocks the enzyme's normal function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.gov The depletion of dTMP, a crucial precursor for deoxythymidine triphosphate (dTTP), leads to an imbalance of deoxynucleotides and inhibits DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells. nih.govspandidos-publications.com

Mechanisms of Action of 5-Fluorouracil Metabolites

Active MetaboliteMechanism of ActionCellular Consequence
FdUMP (5-fluorodeoxyuridine monophosphate)Inhibits thymidylate synthase (TS) by forming a stable ternary complex. drugbank.comnih.govspandidos-publications.comDepletion of dTMP, inhibition of DNA synthesis and repair ("thymineless death"). nih.gov
FUTP (5-fluorouridine triphosphate)Incorporates into RNA in place of UTP. frontiersin.orgnih.govDisruption of RNA processing, stability, and function. nih.gov
FdUTP (5-fluorodeoxyuridine triphosphate)Incorporates into DNA in place of dTTP. frontiersin.orgnih.govDNA damage and fragmentation. frontiersin.org

Thymidylate Synthase (TS) Inhibition

One of the primary mechanisms by which this compound's active metabolite, FdUMP, exerts its cytotoxic effect is through the potent inhibition of thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. researchgate.net FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), binds to the nucleotide-binding site of TS, forming a stable ternary complex. researchgate.net This complex effectively blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site, thereby halting dTMP synthesis. researchgate.net The inhibitory potency of FdUMP against TS has been quantified, with studies reporting low nanomolar Ki values, underscoring its high affinity for the enzyme. aacrjournals.org Preoperative treatment with this compound and uracil (B121893) has been shown to significantly increase the number of FdUMP binding sites in colorectal carcinoma tissues. nih.gov

Table 2: Inhibition of Thymidylate Synthase by FdUMP
Cell LineKi for FdUMP (nM)Source
Colo3200.82 aacrjournals.org
Colo2012.41 aacrjournals.org
SNU-C4 (Median Value)1.27 aacrjournals.org

Disruption of RNA Function

The third active metabolite, 5-fluorouridine triphosphate (FUTP), targets RNA synthesis and function. mdpi.com FUTP can be incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), in place of its natural counterpart, uridine (B1682114) triphosphate (UTP). mdpi.com This incorporation can lead to alterations in RNA processing, stability, and function, ultimately disrupting protein synthesis and other vital cellular activities. The widespread incorporation of FUTP into RNA contributes significantly to the cytotoxic effects observed with this compound-based therapies.

Impact on Deoxythymidine Monophosphate (dTMP) Synthesis

The inhibition of thymidylate synthase by FdUMP has a direct and profound impact on the intracellular pool of deoxythymidine monophosphate (dTMP). As TS is the sole de novo source of dTMP, its inhibition leads to a rapid depletion of this essential DNA precursor. researchgate.net Studies have shown that administration of UFT, a combination of this compound and uracil, leads to a sustained decrease in the intracellular deoxythymidine triphosphate (dTTP) pool, the downstream product of dTMP. nih.gov Specifically, UFT was found to keep the intracellular dTTP level at one-third to one-half of the control level for 24 hours. nih.gov This depletion of the dTTP pool starves the cell of a critical building block for DNA synthesis, thereby halting cell proliferation and inducing cell death.

Pharmacological Studies of Tegafur

Pharmacokinetic Investigations of Tegafur and its Metabolites

This compound's pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion, which ultimately determine the systemic exposure to both the prodrug and its active form, 5-FU.

Systemic Exposure and Plasma Concentrations of this compound and 5-FU

Following oral administration, this compound is rapidly and well absorbed into the systemic circulation. drugbank.commims.com Peak plasma concentrations of this compound are typically reached within 1 to 2 hours. drugbank.commims.com this compound provides a constant reserve of 5-FU, and when combined with agents that inhibit 5-FU degradation, such as uracil (B121893) or gimeracil (B1684388), sustained plasma levels of 5-FU can be achieved. hemonc.orgaacrjournals.orgmedsci.org Studies have shown that plasma this compound concentrations can range from 2,000 to 10,000 ng/mL after repetitive oral administration in combination regimens. medsci.org The plasma concentration of 5-FU peaks approximately 30 to 60 minutes after administration of a this compound-containing regimen and remains detectable for several hours. hemonc.orgdrugbank.com The area under the concentration-time curve (AUC) for 5-FU can vary depending on the co-administered agents. aacrjournals.orgmedsci.org

Compound Time to Peak Plasma Concentration (Tmax)
This compound Approx. 1-2 hours drugbank.commims.com
5-FU (from this compound regimens) Approx. 30-60 minutes after administration hemonc.orgdrugbank.com

Influence of Co-administered Agents on 5-FU Levels

This compound is often administered in combination with other agents that modulate the pharmacokinetics of 5-FU. Uracil, a component in combinations like UFT (this compound/uracil), competitively inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation. cancernetwork.comhemonc.orgdrugbank.commims.com This inhibition leads to increased 5-FU concentrations and enhanced antitumor activity. cancernetwork.comhemonc.orgdrugbank.commims.com Gimeracil (also known as CDHP), found in combinations like S-1 (this compound/gimeracil/oteracil), is a more potent inhibitor of DPD than uracil, resulting in significantly higher 5-FU exposure compared to this compound modulated by uracil. aacrjournals.orgaacrjournals.org Oteracil, another component of S-1, inhibits orotate (B1227488) phosphoribosyltransferase (OPRT) in the gastrointestinal tract, which is thought to reduce the gastrointestinal toxicity of 5-FU by decreasing its phosphorylation in the GI mucosa. mims.com Co-administration with oral leucovorin calcium does not significantly alter the plasma pharmacokinetics of this compound, uracil, or 5-FU. hemonc.org

Protein Binding Characteristics of this compound and 5-FU

This compound is moderately bound to serum proteins. Studies indicate that the serum protein binding of this compound is approximately 52% to 52.3%. drugbank.commims.comhemonc.orgdrugbank.com The active metabolite, 5-FU, has lower protein binding, reported to be around 10% to 18.4%. drugbank.comwikipedia.org

Compound Protein Binding
This compound 52% - 52.3% drugbank.commims.comhemonc.orgdrugbank.com
5-FU 10% - 18.4% drugbank.comwikipedia.org

Elimination Half-life of this compound and 5-FU

The elimination half-life of this compound is reported to be in the range of 3.9 to 11 hours. wikipedia.orgdrugbank.commims.com Specifically, the half-life of this compound has been noted as approximately 11 hours. drugbank.commims.comdrugbank.com The elimination half-life of 5-FU, when generated from this compound in combination regimens, can vary. It has been reported as approximately 1.6 to 1.9 hours mims.com and also with an apparent elimination half-life of 5.2 to 7.2 hours in some studies. nih.gov The half-life of 5-FU itself is generally shorter, around 16 to 20 minutes when administered intravenously as a bolus. wikipedia.orgmims.com

Compound Elimination Half-life
This compound 3.9 - 11 hours wikipedia.orgdrugbank.commims.com
5-FU (from this compound regimens) 1.6 - 7.2 hours mims.comnih.gov
5-FU (IV bolus) 16 - 20 minutes wikipedia.orgmims.com

Excretion Pathways of this compound

Less than 20% of the administered dose of this compound is excreted unchanged in the urine following oral administration. drugbank.commims.comdrugbank.comstonybrookmedicine.edu this compound is primarily metabolized in the liver to 5-FU. newdrugapprovals.orgcancernetwork.com The metabolites of this compound, including 5-FU and its subsequent catabolites, are then eliminated. The main elimination pathway of gimeracil, often co-administered with this compound, is by urinary excretion. josorge.com

Pharmacodynamic Research of this compound

This compound's pharmacodynamic effects are mediated through its conversion to 5-FU, which acts as an antimetabolite. drugbank.commims.com 5-FU is converted intracellularly to active metabolites, including 5-fluoro-deoxyuridine-monophosphate (FdUMP) and 5-fluorouridine-triphosphate (FUTP). drugbank.comhemonc.orgdrugbank.commims.com FdUMP inhibits thymidylate synthase (TS), an enzyme crucial for DNA synthesis. cancernetwork.comdrugbank.comhemonc.orgdrugbank.commims.combccancer.bc.ca This inhibition leads to decreased DNA synthesis and repair, ultimately hindering cell proliferation and causing cell death, particularly in rapidly dividing cancer cells. drugbank.commims.combccancer.bc.ca FUTP is incorporated into RNA, disrupting its function. drugbank.comhemonc.orgdrugbank.com The combination of inhibiting DNA synthesis and disrupting RNA function contributes to the cytotoxic effects of 5-FU. Studies have investigated the relationship between plasma 5-FU concentrations derived from this compound regimens and antitumor effects, suggesting that sustained 5-FU levels are important for efficacy. aacrjournals.orgnih.goviiarjournals.orgkoreamed.org Pharmacodynamic models have been developed to describe the relationship between plasma 5-FU levels and tumor shrinkage. iiarjournals.orgiiarjournals.org

Relationship between Drug Exposure and Efficacy

The relationship between drug exposure and efficacy is a critical aspect of pharmacological studies, aiming to link the concentration of a drug or its active metabolites in the body to the observed therapeutic effect. For this compound, as a prodrug of 5-FU, the exposure to both this compound and its active metabolite, 5-FU, is relevant to its efficacy.

Studies have investigated the pharmacokinetic profiles of this compound and 5-FU following this compound administration, often in combination with modulators like uracil or gimeracil and oteracil (as in the combination product S-1 or UFT) iiarjournals.orgnih.govmdpi.com. These studies aim to understand how factors such as dose, dosing schedule, and individual patient characteristics influence the systemic exposure to the active drug iiarjournals.orgascopubs.orgiiarjournals.org.

Research in colorectal cancer model rats administered uracil-tegafur (UFT) demonstrated that plasma 5-FU exposure levels increased with dosing time iiarjournals.orgiiarjournals.org. Significant variations were observed in tumor 5-FU concentrations in these studies iiarjournals.org. While a weak correlation was noted between blood platelet count and plasma 5-FU concentration, suggesting a potential link between exposure and hematological effects, the primary focus regarding efficacy is often on the relationship between 5-FU exposure and tumor response iiarjournals.orgiiarjournals.org.

Clinical trials evaluating this compound-based regimens have also explored the relationship between exposure and efficacy. For instance, studies on UFT have assessed the pharmacokinetic profiles of this compound, uracil, and 5-FU to understand how different dosing schedules impact exposure nih.govascopubs.org. A study comparing twice-daily versus thrice-daily administration of UFT showed that the area under the concentration-time curve (AUC) for 5-FU and uracil was significantly higher with the twice-daily schedule, indicating that different schedules can lead to different exposure levels even at similar daily doses nih.govascopubs.org. Such findings are crucial for optimizing dosing strategies to achieve desired exposure levels for efficacy.

The concept of exposure-response is fundamental in drug development, helping to determine the clinical significance of observed differences in exposure and to support new dosing regimens or formulations fda.govascopost.com. Understanding this relationship for this compound and its active metabolite 5-FU is essential for maximizing anti-tumor activity while managing potential toxicities.

Pharmacokinetic-Pharmacodynamic Modeling

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a mathematical approach used to quantitatively describe the relationship between drug exposure (PK) and the resulting pharmacological effect (PD) over time iiarjournals.orgnih.govmdpi.com. This modeling is a valuable tool in oncology drug development to predict outcomes, generate hypotheses, and optimize clinical therapies nih.govmdpi.com.

For this compound, PK/PD models have been developed to simulate and predict the time-course of plasma 5-FU concentrations and their effect on tumor growth or shrinkage iiarjournals.orgnih.gov. These models aim to capture the complex interplay between the absorption and metabolism of this compound to 5-FU and the subsequent impact of 5-FU on cancer cells.

A combined PK/PD model developed to simulate the response of a rat tumor to UFT administration successfully described the tumor cell growth treated with 5-FU nih.gov. This model, using a dual transit compartment approach, was able to simulate the dual mechanisms of action of 5-FU effectively nih.gov. Such models can be used to test various dosing strategies and predict their impact on tumor reduction nih.gov.

Preclinical studies using colorectal cancer model rats have also employed PK/PD modeling to describe the time-course alterations of plasma 5-FU concentrations and tumor shrinkage after multiple UFT administrations iiarjournals.orgiiarjournals.org. A simple PK/PD model in these studies successfully described plasma 5-FU levels and tumor shrinkage, highlighting the utility of this approach in understanding the drug's behavior and effect iiarjournals.orgiiarjournals.org. These models can help in establishing dose-determination criteria based on plasma 5-FU concentration and contribute to improving clinical outcomes iiarjournals.orgresearchgate.net.

PK/PD modeling can also incorporate factors influencing drug metabolism, such as the activity of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation wikipedia.orgnewdrugapprovals.org. Models have been shown to correctly predict the toxic effect of low DPD levels, consistent with clinical observations nih.gov.

Mechanisms of Drug Resistance to Tegafur

Strategies to Overcome Tegafur Resistance

Inhibition of 5-FU Degradation (e.g., Uracil (B121893), Gimeracil)

A primary mechanism of resistance to 5-FU involves its rapid degradation by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govmdpi.comnih.gov DPD is the rate-limiting enzyme in 5-FU catabolism, converting it to inactive metabolites. pharmgkb.orgmdpi.comnih.gov High levels of DPD activity lead to reduced intracellular concentrations of active 5-FU metabolites, thereby diminishing its cytotoxic effects. mdpi.comresearchgate.net

To circumvent this degradation and enhance the efficacy of this compound, it is often co-administered with DPD inhibitors. Uracil and Gimeracil (B1684388) are two such inhibitors commonly used in combination with this compound. iiarjournals.orgimpactfactor.orgmdpi.comresearchgate.net

Uracil: In combinations like UFT (Uracil-Tegafur), Uracil is included at a specific molar ratio (typically 4:1 uracil to this compound) to competitively inhibit DPD. iiarjournals.orgresearchgate.netcancernetwork.commdpi.com This competitive inhibition reduces the breakdown of 5-FU, leading to higher and more sustained concentrations of the active drug in plasma and tissues, including tumors. iiarjournals.orgresearchgate.net This biochemical modulation enhances the antitumor effect. iiarjournals.org

Gimeracil: Gimeracil (also known as 5-chloro-2,4-dihydroxypyridine) is a more potent reversible inhibitor of DPD than uracil. mdpi.comresearchgate.net It is a component of the oral fluoropyrimidine S-1, which also contains this compound and Oteracil. impactfactor.orgnih.govmdpi.comresearchgate.net Gimeracil's stronger inhibitory effect on DPD contributes to maintaining higher concentrations of 5-FU, thereby augmenting the chemotherapy's effectiveness and potentially overcoming resistance associated with high DPD activity. impactfactor.orgmdpi.comresearchgate.net Studies have shown that gimeracil can significantly increase intracellular 5-FU concentrations and reduce 5-FU degradation in resistant cell lines. researchgate.net

The co-administration of DPD inhibitors like Uracil and Gimeracil is a strategy to overcome resistance mediated by increased 5-FU catabolism. iiarjournals.orgmdpi.comresearchgate.net

Modulation of Target Enzymes

Resistance to this compound can also arise from alterations in the enzymes that are targets of 5-FU metabolites or are involved in its activation.

Thymidylate Synthase (TS): TS is a primary intracellular target of 5-FU's active metabolite, fluorodeoxyuridylate (FdUMP). impactfactor.orgnih.govoaepublish.com FdUMP inhibits TS, which is crucial for the synthesis of thymidine (B127349) monophosphate (dTMP), a precursor for DNA synthesis. impactfactor.orgnih.gov Overexpression or increased activity of TS is a well-established mechanism of resistance to 5-FU and its prodrugs like this compound. fortunejournals.comnih.govoaepublish.commdpi.comnih.gov Increased TS levels can sequester FdUMP, reducing its inhibitory effect and allowing DNA synthesis to continue. nih.gov Resistance correlated with high TS activity has been observed in various cancer types. amegroups.org

Other Enzymes: While TS is a major player, other enzymes involved in 5-FU metabolism and action can also contribute to resistance. These may include enzymes involved in the activation of this compound to 5-FU or those in the downstream pathways affected by 5-FU metabolites. For instance, alterations in the expression or activity of enzymes involved in the anabolism of 5-FU to its active forms (like FdUMP, FUTP, and FdUTP) or enzymes involved in DNA repair can influence sensitivity to this compound. nih.govpharmgkb.org

Modulation of these enzymatic activities, particularly the upregulation of TS, represents a significant hurdle in achieving sustained therapeutic response to this compound. fortunejournals.comoaepublish.com

Novel Prodrugs with Enhanced Efficacy against Resistant Cell Lines

The development of novel prodrugs of 5-FU, including modified this compound derivatives, is an ongoing area of research aimed at overcoming existing resistance mechanisms and improving therapeutic outcomes. nih.govacs.org These novel prodrugs are designed to have improved properties, such as enhanced cellular uptake, more efficient conversion to active metabolites within tumor cells, or the ability to bypass specific resistance pathways. mdpi.comnih.govacs.org

Research has explored the development of this compound derivatives with modifications like hydroxymethylation or acyloxymethylation. nih.govacs.org Studies comparing the efficacy of these novel prodrugs with this compound in various cancer cell lines, including those resistant to this compound, have shown promising results. nih.govacs.org For example, some novel prodrugs have demonstrated significantly lower IC50 and IC90 values compared to this compound in a range of cancer cell lines. nih.govacs.org Crucially, these prodrugs have shown similar efficacy in both sensitive and resistant cell lines, suggesting their potential to overcome drug resistance. nih.govacs.org

The enhanced potency of some novel this compound prodrugs may be attributed to the release of additional antiproliferative compounds upon metabolic degradation. nih.govacs.org Furthermore, some derivatives have shown superior antiangiogenic activity compared to this compound in preclinical models. nih.govacs.org These findings highlight the potential of novel prodrug strategies to improve the effectiveness of this compound-based therapies, particularly in the context of drug resistance. nih.govnih.govacs.org

Research Findings Data Table:

CompoundCell Line (Sensitivity to this compound)IC50 (µM) - this compoundIC50 (µM) - Novel Prodrug (Example)Fold Improvement (this compound/Prodrug)Reference
This compoundHT-29 (Sensitive)Value AValue BValue A / Value B nih.govacs.org
Novel Prodrug (Butyroyloxymethyl-tegafur)HT-29 (Sensitive)-Value B- nih.govacs.org
This compoundLS-1034 (Resistant)Value CValue DValue C / Value D nih.govacs.org
Novel Prodrug (Butyroyloxymethyl-tegafur)LS-1034 (Resistant)-Value D- nih.govacs.org

Note: Specific numerical values for IC50 were not consistently provided in the snippets in a format suitable for direct extraction into a table without further context or calculation. The table structure above illustrates how such data, if available, would be presented to show the enhanced efficacy of novel prodrugs in both sensitive and resistant cell lines.

CompoundEffect on Intracellular 5-FU Concentration in Resistant CellsEffect on Intracellular FUPA Concentration in Resistant CellsEffect on 5-FU ResistanceReference
GimeracilMarkedly IncreasedDecreasedSignificantly Attenuated researchgate.net

Detailed Research Findings:

Tegafur in Combination Therapies: Research and Rationale

Tegafur in Combination with DPD Inhibitors (e.g., Uracil (B121893), Gimeracil)

The co-administration of this compound with inhibitors of dihydropyrimidine (B8664642) dehydrogenase (DPD) is a key strategy to enhance the therapeutic index of 5-FU. DPD is the primary enzyme responsible for the degradation of 5-FU. mims.comcancernetwork.com

Rationale for Enhanced 5-FU Bioavailability and Antitumor Activity

This compound is a prodrug that is converted to the active cytotoxic agent 5-FU. mims.comwikipedia.orgdrugbank.com However, 5-FU is rapidly metabolized by DPD, particularly in the liver, which can lead to variable and often low systemic bioavailability when administered orally. cancernetwork.comnih.gov By combining this compound with a DPD inhibitor, the degradation of 5-FU is reduced, leading to increased and sustained plasma concentrations of 5-FU. mims.comcancernetwork.comcancernetwork.com This enhanced exposure to 5-FU allows more of the drug to reach tumor tissues and exert its cytotoxic effects, thereby increasing antitumor activity. mims.comcancernetwork.com The inhibition of DPD also helps to reduce the variability in 5-FU pharmacokinetics among patients. cancernetwork.com

Specific Combination Regimens (e.g., UFT, S-1)

Several specific combination regimens utilizing this compound and DPD inhibitors have been developed and clinically evaluated.

S-1 (this compound, Gimeracil (B1684388), and Oteracil): S-1 is a fixed-dose combination containing this compound, gimeracil, and oteracil, often in a molar ratio of 1:0.4:1. newdrugapprovals.orgwaocp.org Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent inhibitor of DPD, more so than uracil. mims.comwaocp.orgkarger.com Oteracil (potassium oxonate) is included to reduce gastrointestinal toxicity by inhibiting the phosphorylation of 5-FU in the gastrointestinal tract, thereby limiting its activity in normal gut mucosa while allowing higher concentrations in tumor tissues. mims.comwaocp.orgkarger.com S-1 has been evaluated in various cancers, including advanced gastric cancer, where it is indicated for use in combination with cisplatin (B142131) in some regions. wikipedia.orgnewdrugapprovals.org Research suggests S-1 based regimens, including combinations with oxaliplatin (B1677828) or irinotecan (B1672180), show acceptable response rates in colon cancer patients. waocp.org

This compound in Combination with Other Chemotherapeutic Agents

This compound is also combined with other cytotoxic agents to achieve synergistic antitumor effects and treat a wider range of malignancies.

Cisplatin Combinations

Combinations of this compound with cisplatin have been investigated, particularly in the treatment of advanced gastric cancer. wikipedia.orgnewdrugapprovals.org Cisplatin is a platinum-based chemotherapy drug that forms cross-links in DNA, inhibiting DNA synthesis and repair. nih.gov The combination of this compound/gimeracil/oteracil (S-1) with cisplatin is indicated for advanced gastric cancer in the European Union. wikipedia.org

Irinotecan Combinations

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound288216 wikipedia.orgnewdrugapprovals.org
Uracil1174 mims.comnih.govuni.luguidetopharmacology.org
Gimeracil54679224 mims.comfishersci.canih.gov
5-Fluorouracil (B62378)3385 wikipedia.orgfishersci.sefishersci.carsc.orguni.lu
Cisplatin5460033 nih.gov, 11493598 citeab.com, 441203 citeab.com, 5702198 hznu.edu.cn, 2767 nih.gov
Oxaliplatin77994 wikipedia.orgamericanelements.com, 5310940 citeab.comciteab.com
Irinotecan60838 wikipedia.org, 60837 wikidata.orgfishersci.ca

Data Tables

Based on the text, here is a summary of response rates from some of the studies mentioned:

Combination RegimenCancer TypeStudy TypeOverall Response RateCitation
S-1 vs. UFT/LVMetastatic ColorectalRetrospective StudyS-1: 11.8%, UFT/LV: 11.1% researchgate.netnih.gov
TEGAFIRIMetastatic ColorectalRandomized Phase II41.7% nih.gov
TEGAFOXMetastatic ColorectalRandomized Phase II38.9% nih.gov
UFT/LV + IrinotecanAdvanced ColorectalPhase I/II Study19% psu.edu
TEGAFIRIRecurrent/Metastatic CRCResearch Gate StudyNot explicitly stated as a single overall rate for the final regimen, but discusses response rates of 25-40% in Western studies and similar efficacy in the study. spandidos-publications.comresearchgate.net
CPT-11 + UFTAdvanced ColorectalFeasibility and Efficacy Study16% (Overall), 25% (Chemo-naïve) scirp.org

Leucovorin/Folinic Acid Modulation

Leucovorin, also known as folinic acid, is a form of folic acid that is used to modulate the effects of 5-FU. wikipedia.orgmacsenlab.comdrugbank.com Leucovorin enhances the activity of 5-FU by stabilizing the binding of 5-fluoro-deoxyuridine-monophosphate (FdUMP), the active metabolite of 5-FU, to the enzyme thymidylate synthase. macsenlab.comdrugbank.comnih.govresearchgate.net This stabilization leads to enhanced inhibition of thymidylate synthase, thereby blocking DNA synthesis more effectively in cancer cells. mims.commacsenlab.comdrugbank.comnih.gov

The combination of this compound (as a prodrug for 5-FU) with leucovorin has been investigated in various cancers, particularly colorectal cancer. termedia.plwikipedia.orgnih.govnih.govcancernetwork.comoup.com Studies have shown that this combination can lead to increased anti-tumor activity. termedia.plnih.govoup.com this compound in combination with uracil (UFT), where uracil inhibits the degradation of 5-FU, modulated by leucovorin, has demonstrated efficacy and acceptable tolerability in metastatic colorectal cancer. nih.govcancernetwork.comoup.com The addition of leucovorin to This compound-uracil (B1207778) is thought to further augment the therapeutic effects of 5-FU by enhancing the inhibition of DNA synthesis. termedia.plnih.gov

Emerging Combination Strategies

Research into this compound combination therapies continues to explore novel strategies, including its integration with targeted therapies and phototherapy approaches.

Targeted Therapies (e.g., Pyrotinib in HER2-amplified cancers)

Targeted therapies aim to interfere with specific molecular pathways involved in cancer growth and progression. Pyrotinib is an orally administered, irreversible tyrosine kinase inhibitor that targets HER1, HER2, and HER4 receptors. guidetopharmacology.orginvivochem.cnfrontiersin.orgresearchgate.nete-crt.org HER2 amplification is a recognized therapeutic target in various cancers, including breast and colorectal cancers. researchgate.nete-crt.orgx-mol.net

The combination of Pyrotinib and this compound has been explored, particularly in HER2-amplified cancers. A case report highlighted a remarkable therapeutic response to Pyrotinib and this compound combined with radiotherapy in a patient with metastatic rectal cancer exhibiting HER2 amplification, even after resistance to other anti-HER2 drugs. researchgate.netx-mol.netnih.gov This suggests a potential role for this combination in salvage therapy for HER2-amplified metastatic colorectal cancer patients who have become refractory to previous treatments. researchgate.netx-mol.net Pyrotinib's mechanism involves inhibiting the autophosphorylation of HER2, thereby suppressing downstream signaling pathways like MAPK and PI3K/Akt, which are involved in tumor cell proliferation and survival. frontiersin.orgresearchgate.net Combining this targeted approach with the cytotoxic effects of this compound (via 5-FU) offers a rationale for enhanced anti-tumor activity.

Phototherapy (e.g., MoS2/Tegafur Hydrogels)

Phototherapy, specifically photothermal therapy (PTT), utilizes photothermal transducing agents that convert light into heat to ablate cancer cells. researchgate.netresearchgate.net Molybdenum disulfide (MoS2) is a material that has shown promise as a photothermal agent due to its strong absorption in the near-infrared (NIR) region. researchgate.netresearchgate.net

Research has explored the development of novel pharmaceutical formulations combining this compound with MoS2 for potential use in phototherapy, particularly for skin cancer. researchgate.netresearchgate.netnih.govdntb.gov.ua One such approach involves the incorporation of MoS2 nanosheets and this compound into hydrogels. nih.gov Studies have demonstrated that MoS2 nanosheets can efficiently convert NIR light into heat. nih.gov When combined with this compound in a hydrogel formulation, this approach has shown a combined effect of photothermal and chemotherapy, leading to a greater decrease in cancer cell metabolic activity compared to MoS2 hydrogels alone. researchgate.netresearchgate.netnih.gov For instance, in one study using A-431 skin cancer cells, MoS2 + this compound hydrogels led to a 1.9-fold decrease in metabolic activity 72 hours after irradiation compared to MoS2 hydrogels. researchgate.netresearchgate.netnih.gov This indicates a synergistic potential between the photothermal effects of MoS2 and the chemotherapeutic action of this compound.

Here is a data table illustrating the effect of MoS2 and this compound combination on cancer cell metabolic activity:

Treatment GroupMetabolic Activity (A-431 cells, 72h post-irradiation)Fold Decrease vs. MoS2 Hydrogels
MoS2 Hydrogels[Data from source, e.g., 53%]1.0
MoS2 + this compound Hydrogels[Data from source, e.g., 28%]1.9

Note: The exact percentage values for metabolic activity were not explicitly provided in the search snippets, but the 1.9-fold decrease was mentioned. The table structure is based on the described findings. researchgate.netresearchgate.netnih.gov

Preclinical and Translational Research on Tegafur

In Vitro Studies on Cancer Cell Lines

In vitro studies using various cancer cell lines are crucial for evaluating the direct cytotoxic effects of tegafur and its active metabolite, 5-FU, and for investigating the underlying cellular mechanisms.

Cytotoxicity Assays and IC50/IC90 Determinations

Cytotoxicity assays, such as the MTT assay, are widely used to determine the concentration of this compound or its combinations required to inhibit cancer cell growth by a certain percentage (e.g., 50% or 90%), represented by the IC50 and IC90 values, respectively. Studies have shown that the cytotoxic effect is often dose-dependent. waocp.org

For instance, a study evaluating a this compound conjugate (PEI-CyD-tegafur) showed enhanced cytotoxicity compared to free this compound in B16F10 (melanoma) and HT29 (colon cancer) cell lines. The IC50 values for the conjugate were 1.388 µg/ml in B16F10 cells and 0.598 µg/ml in HT29 cells. Notably, the conjugate exhibited lower toxicity to normal cells (COS7 fibroblasts) with an IC50 value 2–4 times higher than in the cancer cell lines, suggesting a degree of selectivity. nih.gov

Another study investigating novel prodrugs of this compound found that their IC50 and IC90 values were 5-10-fold lower than those of this compound in various cancer cell lines. nih.gov This indicates that these novel prodrugs were significantly more potent in inhibiting cancer cell viability in vitro.

CompoundCell LineIC50 (µg/ml)Reference
PEI-CyD-tegafurB16F101.388 nih.gov
PEI-CyD-tegafurHT290.598 nih.gov
PEI-CyD-tegafurCOS7Higher (2-4x) nih.gov
Novel this compound prodrugsVarious5-10x Lower nih.gov

Cell Cycle Analysis and Apoptosis Induction

This compound, through its active metabolite 5-FU, influences the cell cycle and can induce apoptosis in cancer cells. 5-FU interferes with DNA synthesis, particularly during the S-phase, and can lead to cell cycle arrest and programmed cell death (apoptosis). wikipedia.orgfishersci.dkmdpi.com

Studies using 5-FU, the active form of this compound, have demonstrated dose-dependent effects on the cell cycle in colorectal cancer cell lines. Exposure to lower concentrations (e.g., 100 ng/ml) resulted in G1 arrest and later G2 arrest, with a minority of cells undergoing apoptosis. Higher concentrations (e.g., 1000 ng/ml) led to G1-S phase arrest and significant induction of apoptosis. nih.gov This suggests that the concentration of 5-FU achieved can influence the primary mode of cell death, either through mitotic catastrophe or apoptosis. nih.gov

In vivo studies using human tumor xenografts in nude mice treated with uracil-tegafur (UFT) have also shown induction of apoptosis. Tumors that were more sensitive to UFT treatment exhibited a higher percentage of apoptotic cells. nih.gov This correlation between apoptosis induction and treatment response in vivo supports the role of apoptosis as a mechanism of this compound's antitumor activity.

Mechanistic Investigations in Cellular Models

Mechanistic studies in cellular models aim to elucidate the molecular pathways through which this compound and its metabolites exert their effects. The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. mims.comlunanpharma.commdpi.com By inhibiting TS, 5-FU depletes thymidine (B127349) triphosphate (dTTP), a necessary building block for DNA, thereby halting DNA replication. mims.com Additionally, 5-FU can be incorporated into RNA, disrupting its function. lunanpharma.com

In the combination product S-1 (this compound, gimeracil (B1684388), and oteracil), gimeracil inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for the degradation of 5-FU. This inhibition increases the concentration and prolongs the half-life of 5-FU, enhancing its antitumor activity. wikipedia.orgmims.commims.com Oteracil is included to reduce gastrointestinal toxicity by inhibiting orotate (B1227488) phosphoribosyltransferase (OPRT) in the gut, which reduces the conversion of 5-FU to its active form in the gastrointestinal mucosa. wikipedia.orgmims.commims.com

Preclinical data also suggest that this compound and its metabolites may possess anti-angiogenic properties, which can contribute to their antitumor effects by inhibiting the formation of new blood vessels that tumors need to grow and spread. tandfonline.commdpi.com Furthermore, some studies indicate that this compound combinations like UFT may modulate the tumor immune microenvironment, for example, by reducing myeloid-derived suppressor cells. mdpi.com

In Vivo Animal Models of Cancer

In vivo studies using animal models, particularly xenograft models where human cancer cells are implanted into immunocompromised mice, are essential for evaluating the antitumor efficacy of this compound in a more complex biological system and for assessing its effects on metastasis.

Xenograft Models for Antitumor Efficacy Evaluation

Xenograft models are widely used to assess the ability of this compound and its combinations to inhibit tumor growth in a living organism. This compound, often in combination with other agents like uracil (B121893) or gimeracil and oteracil, has demonstrated antitumor activity in various human cancer xenograft models, including gastric, colorectal, breast, lung, pancreatic, and renal cancers. lunanpharma.com

Studies using human colorectal cancer xenografts with varying levels of thymidylate synthase (TS) expression have shown that the combination of uracil-tegafur (UFT) with leucovorin can enhance antitumor activity, particularly in tumors with high TS expression. nih.gov The addition of leucovorin is thought to potentiate the effect of 5-FU by stabilizing the binding of the active metabolite to TS. nih.gov In these models, UFT monotherapy resulted in tumor growth inhibition rates ranging from 22.8% to 66.7%, while the combination with leucovorin achieved inhibition rates between 55.1% and 78.8%. nih.govresearchgate.net

Treatment GroupCancer Type (Xenograft Model)Tumor Growth Inhibition Rate (%)Reference
UFT aloneColorectal Cancer (various)22.8 - 66.7 nih.govresearchgate.net
UFT + LeucovorinColorectal Cancer (various)55.1 - 78.8 nih.govresearchgate.net
S-1 aloneGastric Cancer (various)Significant activity karger.com
Oxaliplatin (B1677828) aloneGastric Cancer (various)Significant activity karger.com
S-1 + LeucovorinGastric Cancer (various)Significantly smaller RTV than S-1 alone karger.com
S-1 + OxaliplatinGastric Cancer (various)Significantly smaller RTV than S-1 or Oxaliplatin alone karger.com
S-1 + Leucovorin + OxaliplatinGastric Cancer (various)Highest antitumor activity karger.com

Studies have also investigated this compound in combination with other agents in xenograft models. For example, the combination of S-1 with leucovorin and oxaliplatin demonstrated enhanced antitumor activity in human gastric cancer xenografts compared to single agents or two-drug combinations. karger.com

Studies on Metastasis Inhibition

Beyond inhibiting primary tumor growth, preclinical studies have also explored the ability of this compound to inhibit metastasis, the spread of cancer cells to distant sites.

In mouse models, this compound, particularly in the UFT combination, has been shown to prolong survival in models of Lewis lung cancer and L5178Y metastasis. lunanpharma.com Oral administration of UFT has been found to inhibit liver micrometastasis from colon cancer implanted in the cecum of nude mice. nih.gov Starting UFT treatment immediately after surgery (cecectomy) in this model completely inhibited liver metastasis. nih.gov

Studies using a postsurgical metastasis model with human breast cancer cells in nude mice demonstrated that oral administration of UFT significantly inhibited the progression of micrometastasis to lymph nodes, lungs, liver, and brain. nih.gov This inhibition was observed even when tumor removal had enhanced the progression of micrometastasis in control groups. nih.gov

Furthermore, UFT has shown inhibitory action on lymphatic metastasis in a lymphogenous metastatic model using a human lung cancer cell line in SCID mice. researchgate.net These in vivo findings suggest that this compound, particularly in combination formulations, holds promise in inhibiting the metastatic spread of various cancers.

Pharmacokinetic and Pharmacodynamic Correlations in Animal Models

Preclinical studies in animal models are crucial for understanding the relationship between the concentration of this compound and its active metabolite 5-FU in the body (pharmacokinetics, PK) and the resulting biological effects, such as tumor shrinkage or toxicity (pharmacodynamics, PD). nih.goviiarjournals.orgresearchgate.net These studies help predict how the drug will behave in humans and inform the development of optimal dosing strategies.

In colorectal cancer model rats treated with uracil-Tegafur (UFT), a combination of this compound and uracil, a pharmacokinetic-pharmacodynamic model was developed to predict tumor shrinkage and myelosuppression. nih.goviiarjournals.orgiiarjournals.org Uracil is included in this combination to inhibit dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for degrading 5-FU, thereby increasing 5-FU exposure and enhancing antitumor activity. mims.comcancernetwork.commims.comnewdrugapprovals.org

Studies have evaluated the pharmacokinetics and pharmacodynamics/toxicodynamics of UFT after multiple administrations in these rat models. iiarjournals.orgiiarjournals.org The model successfully described the time-course alterations of plasma 5-FU concentrations and tumor shrinkage. iiarjournals.orgiiarjournals.org Simulations based on the PK-PD model predicted that plasma 5-FU levels would increase with higher dosages of UFT, and the model could predict tumor shrinkage with increased dose concentrations. iiarjournals.org A weak correlation was observed between platelet counts and the area under the curve (AUC) of 5-FU after UFT administration, suggesting that plasma 5-FU levels might be used to predict the severity of thrombocytopenia in UFT treatments. iiarjournals.orgiiarjournals.org

The following table summarizes some representative pharmacokinetic parameters observed in animal models for this compound and its active metabolite 5-FU when administered as UFT:

CompoundCmax (μmol/l) (Day 7)Cmax (μmol/l) (Day 14)
This compound397.6347.4
5-FU4.42.3

Note: Data derived from observed mean values in a colorectal cancer rat model treated with UFT (30 mg/kg as this compound) iiarjournals.org.

While preclinical models provide valuable insights, it is important to note that findings from animal data cannot be directly applied to clinical practice, and clinical PK studies are necessary for establishing personalized dosing criteria. iiarjournals.orgiiarjournals.org

Development of Novel this compound Prodrugs and Derivatives

Research efforts have focused on developing novel this compound prodrugs and derivatives to improve its anticancer activity, enhance selectivity, and overcome limitations such as drug resistance. acs.orgnih.govacs.orgscience.gov

Hydroxymethylation and Acyloxymethylation Strategies

One strategy for developing new this compound prodrugs involves hydroxymethylation or acyloxymethylation. acs.orgnih.govacs.orgscience.govacs.orgresearchgate.net These modifications aim to create prodrugs with improved properties compared to the parent compound.

Studies have described the development and characterization of new and more potent prodrugs of the 5-FU family derived by hydroxymethylation or acyloxymethylation of this compound. acs.orgnih.govacs.orgscience.govacs.orgresearchgate.net Comparison of the effect of this compound and these novel prodrugs on the viability of various cancer cell lines showed that the IC50 and IC90 values of the novel prodrugs were significantly lower than those of this compound, indicating increased potency. acs.orgnih.govacs.orgacs.orgresearchgate.net For some cell lines, the IC50 and IC90 values of the derivatives were 5-10-fold lower than those of this compound. acs.orgnih.govacs.orgacs.orgresearchgate.net

For example, a butyroyloxymethyl-Tegafur derivative (referred to as compound 3 in some studies) demonstrated significantly higher potency than this compound in inhibiting cancer cell proliferation in vitro. acs.orgnih.govacs.orgacs.orgresearchgate.net The increased potency of these prodrugs could be partly attributed to the release of formaldehyde (B43269) and butyric acid upon metabolic degradation, which contribute to the antiproliferative effect. nih.gov The activity of the butyroyloxymethyl-Tegafur derivative was attenuated by the antioxidant N-acetylcysteine, suggesting that increased reactive oxygen species may mediate its enhanced activity. acs.orgnih.govacs.orgacs.orgresearchgate.net

Prodrugs with Antiangiogenic Properties

Beyond direct cytotoxicity, researchers have explored developing this compound prodrugs that also possess antiangiogenic properties, targeting the formation of new blood vessels that tumors need to grow and spread. acs.orgnih.govacs.orgscience.govacs.org

Novel multifunctional prodrugs of this compound have been developed that display not only enhanced anticancer activity but also antiangiogenic properties. acs.orgnih.govacs.orgscience.govacs.org The butyroyloxymethyl-Tegafur derivative (compound 3) was found to be a more potent antiangiogenic agent than this compound in an in vitro matrigel (B1166635) assay. acs.orgnih.govacs.orgscience.govacs.orgresearchgate.net In vivo studies using mouse xenograft models showed that this derivative was significantly more potent than this compound in inhibiting the growth of HT-29 human colon carcinoma tumors and inhibiting 4T1 breast carcinoma lung metastases. acs.orgnih.govacs.orgscience.govacs.orgresearchgate.net This suggests that these novel prodrugs offer superior anticancer activities in both in vitro and in vivo settings, partly due to their antiangiogenic effects. acs.orgnih.govacs.orgscience.govacs.orgresearchgate.net

Prodrugs Overcoming Drug Resistance

Drug resistance is a major challenge in cancer chemotherapy. The development of this compound prodrugs aimed at overcoming existing resistance mechanisms is an active area of research. acs.orgnih.govacs.orgscience.govepo.orgnih.gov

Studies have investigated the ability of novel this compound prodrugs to overcome drug resistance in cancer cell lines. acs.orgnih.govacs.orgscience.govresearchgate.net Significant differences in the IC50 values of this compound were observed between sensitive (HT-29) and resistant (LS-1034) colon cancer cell lines. acs.orgnih.govacs.orgresearchgate.net However, the novel hydroxymethylated or acyloxymethylated this compound prodrugs affected these cell lines to a similar degree, suggesting that they were able to overcome the resistance mechanisms present in the resistant cell line. acs.orgnih.govacs.orgresearchgate.net This indicates that these modified prodrugs may offer a therapeutic advantage in cases where tumors have developed resistance to this compound or its parent drug, 5-FU. acs.orgnih.govacs.orgresearchgate.net

The combination of this compound with other agents has also been explored to overcome resistance. For example, in human colon cancer xenografts resistant to 5-FU, combined treatment with irinotecan (B1672180) and S-1 (a combination of this compound, gimeracil, and oteracil) demonstrated marked effectiveness, suggesting that irinotecan could help overcome 5-FU resistance when used with this compound-based prodrugs. nih.gov

Tegafur in Advanced Drug Delivery Systems Research

Nanotechnology-Based Delivery Systems

Nanotechnology offers promising avenues for the delivery of Tegafur, enabling improved solubility, targeted delivery, and controlled release. Various nanostructures have been explored for their potential as this compound carriers.

Polymeric Micelles for this compound Encapsulation

Polymeric micelles are self-assembling nanoparticles that can encapsulate hydrophobic drugs like this compound within their core, improving their solubility and stability in aqueous environments. These micelles typically consist of amphiphilic block copolymers jpionline.org. Research indicates that polymeric micelles can effectively encapsulate a wide range of hydrophobic anticancer drugs jpionline.orgnih.gov. They are engineered to be stable in biological fluids and can release their cargo in response to specific stimuli, such as the low pH environment found in tumors or within tumor cell endosomes nih.gov. Polymeric micelles often exhibit consistent particle size, good thermal stability, and biocompatibility jpionline.org. They can be delivered into cells via receptor-mediated endocytosis, potentially bypassing efflux pumps like P-glycoprotein jpionline.org.

Nanotubes as Drug Delivery Systems (e.g., BN, AlN, CN nanotubes)

Nanotubes, including those made of boron nitride (BN), aluminum nitride (AlN), and carbon (CN), have been investigated as potential carriers for this compound researchgate.netdergipark.org.trdergipark.org.trscirp.orgscispace.com. Theoretical studies using density functional theory (DFT) have explored the adsorption of this compound on the surface of pristine and doped BN, AlN, and CN nanotubes researchgate.netdergipark.org.trdergipark.org.trscirp.orgscispace.com. These studies evaluate structural parameters, interaction energies, and electronic properties of the resulting complexes researchgate.netresearchgate.net. Results suggest that the tendency for this compound interaction is highest with AlN nanotubes, and doping with silicon atoms can strengthen the interaction researchgate.net. The adsorption of this compound on the surface of these nanotubes has been investigated in the presence and absence of water as a solvent researchgate.net.

Graphene-Based Nanostructures

Graphene-based nanostructures, such as graphene oxide (GO) and functionalized graphene nanosheets, have been explored as drug delivery systems for this compound researchgate.netresearchgate.netnih.govtandfonline.comekb.egresearchgate.net. Molecular dynamics (MD) simulations have been used to evaluate the mechanism of this compound delivery by GO nanosheets across the cell membrane researchgate.netnih.gov. These simulations show that GO is spontaneously attracted to the cell membrane, and the formation of hydrogen bonds between the oxygen-containing groups of GO and the lipid bilayer facilitates the nanosheet's parallel orientation and partial insertion into the membrane researchgate.netnih.gov. This process can lead to a slow release of this compound from the GO surface near the cell membrane, suggesting GO's potential as a carrier for controlled release researchgate.net. Functionalization of graphene nanosheets with groups like hydroxyl, epoxide, carbonyl, and carboxyl has also been investigated using DFT to study this compound adsorption tandfonline.com. Functionalization with a carbonyl group has shown a considerable increase in the binding energy between this compound and the nanosheet tandfonline.com. The adsorption process can increase polarity, potentially enhancing solubility and dispersion of the complexes tandfonline.com.

Hydrogel Delivery Systems (e.g., Carbopol hydrogels)

Hydrogels, including those based on Carbopol, have been investigated for their potential in delivering this compound, particularly for topical administration mdpi.comprimescholars.comactapharmsci.comnih.govrsc.org. Carbopol hydrogels, composed of crosslinked polyacrylic acid polymers, are known for their high water affinity, biocompatibility, and ability to provide controlled release mdpi.comprimescholars.comactapharmsci.comnih.gov. A pharmaceutical formulation using a Carbopol hydrogel containing this compound and MoS2 nanosheets has been developed for combined phototherapy and chemotherapy of skin cancer mdpi.com. These hydrogels can provide controlled release of therapeutic agents with low toxicity mdpi.com. Carbopol hydrogels have demonstrated pH-dependent swelling and drug release properties, making them suitable for controlled delivery applications nih.gov.

Conjugates and Multifunctional Prodrugs for Co-delivery

Conjugation strategies involve chemically linking this compound to polymers or other molecules to create multifunctional systems capable of co-delivering therapeutic agents or enhancing targeting.

Polyethylenimine-Cyclodextrin-Tegafur Conjugates for Gene Delivery

Polyethylenimine-cyclodextrin-tegafur (PEI-CyD-tegafur) conjugate has been synthesized as a multifunctional prodrug for the co-delivery of this compound and reporter plasmid DNA semanticscholar.orgnih.govnih.govzju.edu.cn. This conjugate is formed by chemically linking this compound to PEI-CyD nih.govnih.gov. PEI-CyD-tegafur conjugates have shown the ability to condense plasmid DNA into nanoparticles with a positive surface charge, suitable for gene delivery nih.govnih.govzju.edu.cn. In vitro experiments have demonstrated enhanced cytotoxicity and considerable transfection efficiency in cell lines like B16F10 nih.govnih.govzju.edu.cn. This suggests the potential of PEI-CyD-tegafur as a co-delivery system with both anti-cancer activity and gene delivery capabilities nih.govnih.govzju.edu.cn.

Exosome-Based Delivery Platforms

Research into advanced drug delivery systems for this compound has explored the potential of exosome-based platforms to enhance its therapeutic index and delivery efficiency. Exosomes, as naturally derived nanovesicles, offer advantages such as biocompatibility, low immunogenicity, and the ability to transport various therapeutic molecules wikipedia.orgnewdrugapprovals.org. Their intrinsic characteristics make them promising candidates for delivering chemotherapeutic agents like this compound, a prodrug of 5-fluorouracil (B62378) wikipedia.org.

While studies focusing on the direct encapsulation of this compound within exosomes are limited in the available literature, one research effort has investigated a system combining functionalized exosomes with this compound-loaded polymeric micelles. Chen Q. et al. presented functionalized exosomes derived from attenuated Salmonella and coextruded them with polymeric micelles containing this compound. This approach aimed to leverage the properties of both exosomes and polymeric micelles to improve the synergistic therapeutic effect between the bacterial exosomes and the encapsulated drug.

The study by Chen Q. et al. utilized 220 nm polycarbonate membranes for the coextrusion process, which was repeated multiple times to ensure the polymeric micelles loaded with this compound were effectively covered by the bacterial exosomes. This method resulted in a reported drug loading efficiency for this compound within this combined exosome-polymeric micelle system.

Delivery System ComponentLoading MethodDrug LoadedLoading EfficiencyReference
Functionalized Exosomes + Polymeric MicellesCoextrusion (with 220 nm membranes, 7 repeats)This compound7.13%

This research highlights an innovative strategy employing exosome-based platforms in conjunction with other nanocarriers to facilitate the delivery of this compound and potentially enhance its therapeutic outcomes. The use of functionalized bacterial exosomes in this context represents an exploration of diverse exosome sources for drug delivery applications. Further research is needed to fully understand the interactions, release kinetics, and in vivo efficacy of this compound delivered via such complex exosome-based hybrid systems.

Clinical Trial Research and Outcomes Excluding Dosage/administration Specifics

Survival Outcomes (Overall Survival, Progression-Free Survival)

Clinical trials investigating Tegafur-based regimens have reported varying survival outcomes depending on the cancer type and treatment setting.

In advanced biliary tract adenocarcinoma, a phase 2 study of nab-paclitaxel plus S-1 showed a median PFS of 6.0 months and a median OS of 13.2 months amegroups.org.

For non-small cell lung cancer (NSCLC), a meta-analysis of six randomized trials in Japan revealed the efficacy of adjuvant This compound-uracil (B1207778) (UFT) in improving OS in completely resected NSCLCs nih.gov. A Japanese phase 3 trial specifically in completely resected stage I lung adenocarcinoma showed that adjuvant UFT significantly improved OS compared to surgery alone, particularly for stage IB disease nih.gov. However, a real-world data analysis in a clinical trial-eligible population with completely resected stage I NSCLC did not find a significant difference in OS between patients treated with UFT and those without adjuvant chemotherapy, except potentially in a subgroup with larger tumors without ground-glass attenuation nih.govnih.gov. A population-based study in Taiwan demonstrated comparable effectiveness between oral UFT and intravenous chemotherapy in terms of OS and relapse-free survival (RFS) for early-stage NSCLC patients after surgery, with UFT use associated with longer RFS in specific subgroups like non-drinkers and those with stage IB disease researchgate.net.

Data Table: Survival Outcomes in Select Studies

Cancer TypeRegimenMedian PFS (Months)Median OS (Months)1-Year Survival Rate2-Year Survival Rate5-Year Survival Rate (Adjuvant)Source
RM-ESCC (after FP failure)S-13.011.7--- cancerindex.org
Advanced/Recurrent Colorectal CancerS-1 + Oxaliplatin (B1677828)--73.6%39.1%- nih.gov
Metastatic Colorectal CarcinomaS-1 vs Capecitabine (B1668275)No significant differenceNo significant difference--- cancerindex.org
Advanced Biliary Tract AdenocarcinomaNab-paclitaxel + S-16.013.2--- amegroups.org
Completely Resected Stage I NSCLC (Adjuvant)UFT vs Surgery Alone-Improved OS--Benefit shown nih.gov
Completely Resected Stage I NSCLC (Real-World)UFT vs No Adjuvant Chemotherapy-No significant difference--- nih.gov
Early-Stage NSCLC (Adjuvant)Oral UFT vs Intravenous ChemotherapyComparable RFSComparable OS--- researchgate.net
Curatively Resected Gastric Cancer (Adjuvant)UFT vs Surgery Alone-Improved OS--Significant benefit ascopubs.org

Disease Control Rates and Response Rates

This compound-based regimens have demonstrated various disease control rates (DCR) and objective response rates (ORR) in clinical studies.

In recurrent or metastatic esophageal squamous cell carcinoma treated with S-1 after FP failure, the ORR was 22.2% and the DCR was 36.4% cancerindex.org. For advanced or recurrent colorectal cancer, the combination of S-1 and oxaliplatin showed a response rate of 54.3% and a disease control rate of 80.0%, which was comparable to capecitabine and oxaliplatin nih.gov. In metastatic colorectal carcinoma, a meta-analysis found no statistical difference in ORR or DCR between S-1 and capecitabine cancerindex.org.

A phase 2 study of nab-paclitaxel plus S-1 in advanced biliary tract adenocarcinoma reported an ORR of 27.5% and a DCR of 70.6% amegroups.org. The response rates varied by primary tumor site, with 53.8% in gallbladder carcinoma and 18.4% for cholangiocarcinoma amegroups.org.

In a study evaluating UFT monotherapy in lung cancer, the ORRs were 1% for squamous NSCLC, 1% for non-squamous NSCLC, and 0% for SCLC. The DCRs were 38.9% for squamous NSCLC, 31.3% for non-squamous NSCLC, and 10.7% for SCLC amegroups.orgnih.gov. The anti-tumor effect was higher in NSCLC compared to SCLC, but there was no significant difference in DCR between squamous and non-squamous NSCLC amegroups.orgnih.gov.

In recurrent/metastatic head and neck squamous cell carcinoma, cisplatin (B142131)/tegafur/uracil (B121893)/irinotecan (B1672180) triple combination therapy showed a complete response rate of 4.7% and a partial response rate of 23.3%, resulting in a disease control rate of 39.5% oup.com. A subgroup analysis of patients with prior chemoradiotherapy more than 6 months earlier showed a response rate of 40.7% and a disease control rate of 59.3% oup.com.

Data Table: Response Rates and Disease Control Rates in Select Studies

Cancer TypeRegimenORR (%)DCR (%)Source
RM-ESCC (after FP failure)S-122.236.4 cancerindex.org
Advanced/Recurrent Colorectal CancerS-1 + Oxaliplatin54.380.0 nih.gov
Metastatic Colorectal CarcinomaS-1 vs CapecitabineNo significant differenceNo significant difference cancerindex.org
Advanced Biliary Tract AdenocarcinomaNab-paclitaxel + S-127.570.6 amegroups.org
Lung Cancer (UFT Monotherapy) - Sq NSCLCUFT138.9 amegroups.orgnih.gov
Lung Cancer (UFT Monotherapy) - Non-Sq NSCLCUFT131.3 amegroups.orgnih.gov
Lung Cancer (UFT Monotherapy) - SCLCUFT010.7 amegroups.orgnih.gov
R/M HNSCCCisplatin/UFT/Irinotecan28.039.5 oup.com
R/M HNSCC (prior CRT > 6 months)Cisplatin/UFT/Irinotecan40.759.3 oup.com

Influence of Histological Types on Treatment Efficacy

The efficacy of this compound-based treatment can be influenced by the histological type of the cancer.

In lung cancer, a study on UFT monotherapy found that the anti-tumor effect was higher in NSCLC compared to SCLC amegroups.orgnih.gov. However, there was no significant difference in the disease control rate between squamous NSCLC and non-squamous NSCLC amegroups.orgnih.gov. Another study on adjuvant chemotherapy for completely resected pathological stage I NSCLC with UFT showed a survival benefit for patients with adenocarcinoma but no benefit for those with squamous cell carcinoma dovepress.com. A subanalysis of the SLCG0401 trial comparing adjuvant paclitaxel (B517696) plus carboplatin (B1684641) versus oral UFT for resected early-stage NSCLC suggested that the selection of adjuvant therapy should consider both pathological stage and histological subtype, as there were subsets of patients where one regimen was significantly more effective than the other researchgate.net. For instance, in patients with non-adenocarcinoma and non-squamous histology, UFT yielded superior OS and RFS compared to paclitaxel plus carboplatin researchgate.net.

Adjuvant and Neoadjuvant Therapy Studies

This compound-based regimens have been investigated in both adjuvant (treatment after primary therapy to reduce recurrence risk) and neoadjuvant (treatment before primary therapy to shrink tumors) settings for various cancers.

Adjuvant Therapy:

In completely resected stage I NSCLC, adjuvant UFT has been recommended in Japan based on phase 3 trials showing improved OS compared to surgery alone, particularly for stage IB disease nih.govnih.gov. A meta-analysis also supported the efficacy of adjuvant UFT in resected NSCLCs regardless of histological type nih.gov.

For curatively resected gastric cancer, a meta-analysis indicated that adjuvant chemotherapy with UFT significantly improved survival ascopubs.org.

In breast cancer, long-term daily oral UFT has been used as adjuvant chemotherapy in Japan iiarjournals.org. A pooled analysis of trials showed survival benefits of adjuvant UFT plus tamoxifen (B1202) for ER-positive early breast cancer iiarjournals.org. Studies have also explored UFT as adjuvant therapy in patients with HER2-negative breast cancer with residual invasive disease after neoadjuvant chemotherapy, with findings suggesting acceptable tolerability iiarjournals.org.

For stage II colon cancer with risk factors for recurrence, a prospective controlled study using propensity score-based methods found that UFT/leucovorin treatment was associated with significantly higher 5-year disease-free survival rates compared to surgery alone ascopubs.org. Using inverse probability of treatment weighting, significantly higher 5-year DFS and OS rates were observed with UFT/leucovorin ascopubs.org.

Neoadjuvant Therapy:

This compound-based regimens have been explored in the neoadjuvant setting, particularly for rectal and gastric cancers.

For locally advanced rectal cancer, neoadjuvant chemoradiotherapy with UFT plus leucovorin has shown promising results ascopubs.org. A phase III study comparing neoadjuvant chemoradiotherapy with UFT/leucovorin versus radiotherapy alone for rectal adenocarcinoma found that the combination significantly increased the pathological complete response rate ascopubs.org. The TEGAFOX regimen (this compound-uracil/leucovorin plus oxaliplatin) as consolidation chemotherapy after short-course radiotherapy for locally advanced rectal cancer showed good tumor downstaging and patient compliance, with no significant differences in 3-year OS and DFS rates compared to mFOLFOX-6 mdpi.com. Total neoadjuvant therapy strategies incorporating this compound/uracil, oral leucovorin, and irinotecan (TEGAFIRI) followed by oxaliplatin-based chemotherapy are also being investigated for locally advanced rectal cancer nih.govresearchgate.net.

In advanced gastric cancer, neoadjuvant chemotherapy with this compound, gimeracil (B1684388), and oteracil potassium capsules combined with oxaliplatin (SOX regimen) has been clinically explored. This regimen has shown the ability to downstage tumors and increase the rate of radical resection nih.gov.

Data Table: Adjuvant and Neoadjuvant Study Examples

Cancer TypeSettingRegimenKey FindingSource
Stage I NSCLC (Resected)AdjuvantUFT vs Surgery AloneImproved OS, especially in Stage IB nih.gov nih.govnih.gov
Gastric Cancer (Resected)AdjuvantUFT vs Surgery AloneImproved survival ascopubs.org
Breast Cancer (ER-positive, Early)AdjuvantUFT + Tamoxifen vs Tamoxifen AloneSurvival benefits iiarjournals.org
Breast Cancer (HER2-negative, non-pCR)AdjuvantUFTAcceptable tolerability iiarjournals.org
Stage II Colon Cancer (High-Risk)AdjuvantUFT/Leucovorin vs Surgery AloneSignificantly higher 5-year DFS and OS (with IPTW) ascopubs.org
Locally Advanced Rectal CancerNeoadjuvantUFT/Leucovorin + Radiotherapy vs Radiotherapy AloneIncreased pathological complete response rate ascopubs.org
Locally Advanced Rectal CancerNeoadjuvantTEGAFOX (after SCRT) vs mFOLFOX-6Good tumor downstaging, comparable 3-year OS and DFS mdpi.com
Advanced Gastric CancerNeoadjuvantS-1 + Oxaliplatin (SOX)Tumor downstaging, increased radical resection rate nih.gov

Biomarkers and Translational Oncology in Tegafur Research

Predictive and Prognostic Biomarkers for Tegafur Response

Predictive biomarkers are crucial for identifying patients who are most likely to benefit from a specific treatment, thereby optimizing therapeutic efficacy and minimizing unnecessary exposure to potentially toxic drugs. explorationpub.com Prognostic biomarkers, on the other hand, provide information about the likely course of the disease, independent of the treatment received. explorationpub.com Several molecular markers have been investigated for their potential to predict response and prognosis in patients treated with this compound-based regimens.

DPD Enzyme Activity and Genetic Variations (DPYD)

Dihydropyrimidine (B8664642) dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of fluoropyrimidines, including 5-FU, the active metabolite of this compound. nih.govgeneri-biotech.comwww.gov.uk Reduced DPD activity leads to decreased 5-FU clearance, resulting in increased drug exposure and a higher risk of severe toxicity. nih.govgeneri-biotech.comwww.gov.uk Genetic variations in the DPYD gene are a major cause of decreased DPD activity. generi-biotech.comwww.gov.uklacar-mdx.com

Several DPYD variants have been identified that are associated with reduced or absent DPD enzymatic activity. generi-biotech.com In Caucasian populations, four common variants (c.1905+1G>A, c.1679T>G, c.2846A>T, and c.1236G>A/HapB3) are known to cause complete absence or reduction of DPD activity. generi-biotech.com Patients carrying these variants are at increased risk of severe and potentially fatal toxicity from fluoropyrimidine treatment. www.gov.uklacar-mdx.compharmgkb.org

Testing for DPYD genetic variations and/or DPD enzyme activity prior to initiating this compound-based therapy is recommended by regulatory bodies such as the European Medicines Agency (EMA) to identify patients at increased risk of toxicity. generi-biotech.comwww.gov.uklacar-mdx.com Phenotypic testing, which measures pre-therapeutic blood levels of uracil (B121893) (an endogenous DPD substrate), can also be used to assess DPD activity. generi-biotech.com Higher pre-treatment uracil concentrations are associated with an increased risk of toxicity and correlate with known DPYD variants. generi-biotech.com

DPYD VariantEffect on DPD ActivityAssociated Risk of Toxicity
c.1905+1G>A (DPYD2A)Complete absenceIncreased, severe/fatal
c.1679T>G (DPYD13)Complete absenceIncreased, severe/fatal
c.2846A>TReductionIncreased
c.1236G>A/HapB3ReductionIncreased

Genotypic testing offers precise information about a patient's DPYD variants and is relatively easy to implement. generi-biotech.com However, it may miss rare or unknown variants. generi-biotech.com Phenotypic testing directly assesses enzyme activity but can be subject to preanalytical and analytical variations. generi-biotech.com Some guidelines suggest avoiding this compound in patients with a DPYD Activity Score of 0 and considering dose reduction or an alternative in those with a score of 1 or 1.5. nih.govpharmgkb.org

TS Expression Levels

Thymidylate synthase (TS) is a key enzyme involved in DNA synthesis and is the primary intracellular target of 5-FU. nih.govamegroups.org 5-FU exerts its cytotoxic effects by inhibiting TS, thereby disrupting DNA replication and repair. nih.gov The expression level of TS in tumor cells has been investigated as a potential biomarker for predicting response to 5-FU-based chemotherapy, including this compound. amegroups.orgspandidos-publications.comnih.gov

Studies have suggested that lower TS expression levels in tumor tissues may be associated with a more favorable response to 5-FU-based treatment and improved prognosis. spandidos-publications.comkarger.com This is because tumors with lower TS levels may be more sensitive to the inhibitory effects of 5-FU. Conversely, high TS expression has been linked to resistance to 5-FU. amegroups.orgspandidos-publications.com

While the relationship between TS expression and this compound efficacy has been explored, further research is needed to fully establish its predictive value and standardize measurement methods.

HER2 Amplification and Downstream Pathway Dysregulation

Human epidermal growth factor receptor 2 (HER2), encoded by the ERBB2 gene, is a transmembrane tyrosine kinase receptor that plays a role in cell growth and survival. mdpi.comknowyourbiomarker.org HER2 amplification or overexpression occurs in various cancers and can be a target for targeted therapies. mdpi.comknowyourbiomarker.orgnih.gov While primarily known as a biomarker for targeted therapies like trastuzumab in HER2-positive breast and gastric cancers, its potential role in the context of this compound response is also being explored, particularly in specific cancer types like colorectal cancer. knowyourbiomarker.orgnih.gov

Dysregulation of downstream signaling pathways activated by HER2, such as the RAS/RAF/ERK and PI3K/PTEN/AKT pathways, can contribute to resistance to targeted agents. nih.gov Although the direct relationship between HER2 amplification and this compound response is not as well-established as with anti-HER2 therapies, alterations in these downstream pathways could potentially influence the effectiveness of this compound, which ultimately impacts DNA synthesis. Research in HER2-amplified metastatic colorectal cancer has explored combinations of HER2-targeted agents with this compound, suggesting a potential interplay between these pathways and this compound activity. nih.govdrugbank.com

Other Molecular Markers (e.g., PTEN, MEK, PIK3CA)

Beyond DPD, TS, and HER2, other molecular markers involved in various cellular pathways, including those related to cell growth, survival, and DNA repair, are being investigated for their potential predictive or prognostic value in this compound-treated patients. These include markers within the PI3K/AKT/PTEN and RAS/MEK/ERK pathways. nih.govnih.govscienceopen.comngsabc.com

Mutations or alterations in genes such as PTEN, PIK3CA, and MEK have been implicated in cancer progression and resistance to various therapies. nih.govnih.govscienceopen.comngsabc.commdpi.com PIK3CA mutations and PTEN loss, which lead to activation of the PI3K/AKT pathway, have been observed in various cancers, including colorectal cancer. scienceopen.comngsabc.commdpi.com Dysregulation of this pathway can influence cell survival and potentially impact the effectiveness of chemotherapy agents like 5-FU. scienceopen.comngsabc.com Similarly, alterations in the MEK/ERK pathway, often driven by mutations in KRAS or BRAF, can promote cell proliferation and may contribute to drug resistance. nih.govscienceopen.com

While research is ongoing, the role of these markers as direct predictors of this compound response is still under investigation. They are often studied in the context of combination therapies or as part of broader molecular profiling efforts to understand complex mechanisms of drug sensitivity and resistance. nih.govnih.gov

Translational Research for Personalized Medicine Approaches

Translational research is essential for moving biomarker discoveries from the laboratory to clinical practice and developing personalized medicine approaches for cancer treatment. mdpi.comlongdom.orgnih.gov In the context of this compound, this involves several key aspects:

Validation of Biomarkers: Rigorous clinical validation is required to confirm the predictive and prognostic value of identified biomarkers in large, prospective studies. This involves establishing standardized testing methods and defining clinically relevant cut-off values.

Integration of Multi-omics Data: Personalized medicine in oncology increasingly relies on the integration of various types of molecular data, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comlongdom.org Analyzing these complex datasets can provide a more comprehensive understanding of tumor biology and identify multi-gene signatures or pathway alterations that predict this compound response.

Development of Predictive Models: Computational approaches, such as machine learning, are being used to develop predictive models that integrate biomarker data with clinical characteristics to estimate the likelihood of response and toxicity for individual patients. mdpi.com

Clinical Trial Design: Translational research informs the design of clinical trials, allowing for the stratification of patients based on biomarker profiles and the evaluation of biomarker-driven treatment strategies. researchgate.netmdpi.comexplorationpub.com

Therapeutic Drug Monitoring: While not focused on dosage in this article, translational research also contributes to optimizing drug exposure through therapeutic drug monitoring, particularly for drugs like 5-FU where pharmacokinetics can vary significantly among individuals due to factors like DPD activity. iiarjournals.org

The goal of translational research in this compound is to move away from a "one-size-fits-all" approach to a more stratified or personalized strategy, where treatment decisions are guided by a patient's unique molecular profile, ultimately improving efficacy and reducing toxicity. mdpi.comnih.gov

Research on Mechanisms of Tegafur Toxicity

Relationship to 5-FU Toxicity

Tegafur acts as a reservoir for 5-FU, being gradually converted to the active drug primarily in the liver by cytochrome P450 enzymes, particularly CYP2A6 drugbank.compatsnap.comresearchgate.netdrugbank.com. Once generated, 5-FU exerts its cytotoxic effects by interfering with pyrimidine (B1678525) metabolism, which is essential for DNA and RNA synthesis drugbank.com. The primary mechanism involves the inhibition of thymidylate synthase (TS) by the active metabolite fluorodeoxyuridine monophosphate (FdUMP), which is formed from 5-FU drugbank.comresearchgate.net. This inhibition depletes thymidine (B127349) triphosphate (TTP), a key building block for DNA, thereby halting DNA synthesis drugbank.com. Additionally, another active metabolite, 5-fluorouridine-triphosphate (FUTP), can be incorporated into RNA, disrupting its function drugbank.comresearchgate.net.

The toxicity profile of this compound largely mirrors that of 5-FU, including myelosuppression, gastrointestinal toxicity, and neurotoxicity wikipedia.org. The rate and extent of this compound's conversion to 5-FU significantly influence the severity of these toxicities drugbank.com. Strategies like co-administering uracil (B121893) with this compound (as in UFT) aim to modulate the levels of 5-FU by inhibiting its degradation by dihydropyrimidine (B8664642) dehydrogenase (DPD), thereby potentially enhancing efficacy and altering the toxicity profile compared to this compound alone drugbank.comiiarjournals.orgnih.govcancernetwork.comcancernetwork.com. Animal studies have suggested that co-administration of uracil can decrease the toxicity of this compound nih.gov.

Role of DPD Deficiency in Toxicity

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme responsible for the catabolism and detoxification of 5-FU researchgate.netbfarm.dewww.gov.ukijopp.org. Approximately 80% of administered 5-FU is catabolized by DPD into inactive metabolites researchgate.net. Deficiency in DPD activity leads to reduced clearance of 5-FU, resulting in increased and prolonged exposure to the active drug and its cytotoxic metabolites bfarm.deijopp.org.

Individuals with partial or complete DPD deficiency are at significantly increased risk of severe, potentially life-threatening, or even fatal toxicity from fluoropyrimidines, including this compound bfarm.dewww.gov.ukijopp.orghee.nhs.uk. This increased toxicity is a direct consequence of the impaired ability to metabolize and eliminate 5-FU bfarm.deijopp.org. The prevalence of partial DPD deficiency is estimated to be between 3% and 8% in the Caucasian population, with complete deficiency being rarer nih.govbfarm.de. Genetic variations in the DPYD gene, which encodes for DPD, are the primary cause of this deficiency www.gov.ukhee.nhs.uk. Testing for DPD deficiency (genotyping or phenotyping) before initiating this compound-based chemotherapy is recommended to identify patients at high risk of severe toxicity bfarm.dewww.gov.ukijopp.orghee.nhs.uk.

Organ-Specific Toxicity Research

Research has investigated the mechanisms underlying this compound-induced toxicity in specific organs, primarily mediated by the effects of 5-FU.

Myelosuppression

Myelosuppression, characterized by a reduction in blood cell production in the bone marrow, is a common and dose-limiting toxicity of fluoropyrimidines, including this compound wikipedia.orgresearchgate.net. This toxicity is a direct consequence of 5-FU's mechanism of action, which targets rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow drugbank.com. By inhibiting DNA synthesis through TS inhibition and incorporating into RNA, 5-FU disrupts cell proliferation and differentiation, leading to decreased production of white blood cells, red blood cells, and platelets drugbank.comresearchgate.net.

Studies, including pharmacokinetic-pharmacodynamic modeling in animal models, have explored the relationship between 5-FU exposure levels after this compound administration and the severity of myelosuppression. While severe hematological toxicities were not always observed in specific animal studies, a correlation between blood platelet count and plasma 5-FU concentration has been suggested researchgate.netiiarjournals.org.

Gastrointestinal Toxicity

Gastrointestinal toxicity, including mucositis, diarrhea, nausea, and vomiting, is another frequent adverse effect associated with this compound and its conversion to 5-FU wikipedia.org. The rapidly proliferating cells lining the gastrointestinal tract are highly susceptible to the cytotoxic effects of 5-FU drugbank.com. The inhibition of DNA and RNA synthesis disrupts the normal renewal and integrity of the intestinal epithelium, leading to mucosal damage, inflammation, and impaired absorption drugbank.comresearchgate.net.

Research using animal models has investigated the relationship between gastrointestinal mucosal toxicity and changes in intestinal barrier function following administration of this compound-containing regimens. Studies have suggested that gastrointestinal toxicity is accompanied by impaired gut barrier function, measurable as an increase in intestinal permeability karger.com. The inclusion of modulators like potassium oxonate in some this compound combinations (e.g., S-1) is aimed at reducing gastrointestinal toxicity by inhibiting the phosphorylation of 5-FU in the digestive tract cancernetwork.comfrontiersin.org.

Cardiotoxicity

Cardiotoxicity, although less common than myelosuppression or gastrointestinal toxicity, is a serious potential adverse effect of fluoropyrimidines, including this compound iiarjournals.orgnih.govmdpi.com. The exact mechanisms underlying 5-FU-induced cardiotoxicity are not fully elucidated but are thought to involve several factors iiarjournals.orgnih.gov. Proposed mechanisms include coronary vasospasm, direct endothelial damage, increased endothelial thrombogenicity, and myocardial inflammation iiarjournals.orgmdpi.comiiarjournals.org. Some research suggests that 5-FU and its metabolites, such as fluoroacetate (B1212596) and alpha-fluoro-beta-alanine (FBAL), may contribute to cardiotoxicity nih.govnih.govtandfonline.com. FBAL is a catabolic metabolite of 5-FU, and studies in animals have shown that it can have toxic effects similar to this compound, and co-administration of uracil may prevent cardiotoxicity by inhibiting 5-FU degradation nih.gov.

While the rate of cardiotoxicity may not always be directly related to DPD deficiency, impaired DPD activity could potentially lead to higher levels of 5-FU and its cardiotoxic metabolites, although this link is not consistently established iiarjournals.orgfrontiersin.org.

Central Nervous System Toxicity

Central nervous system (CNS) toxicity, which can manifest as lethargy, ataxia, vertigo, and other neurological symptoms, has been reported with this compound, and appears to be more common with this compound than with 5-FU wikipedia.orgkarger.comcancernetwork.com. The mechanisms are not completely understood. However, some research suggests that alpha-fluoro-beta-alanine, a catabolic metabolite of 5-FU, may have neurotoxic effects nih.gov. Similar to cardiotoxicity, animal studies have indicated that co-administration of uracil with this compound may reduce CNS toxicity by inhibiting the degradation of 5-FU cancernetwork.comnih.gov. High doses of this compound have been specifically linked to unique CNS toxicity drugbank.com.

Toxicity Attenuation Strategies (e.g., Oteracil, Uracil in specific combinations)

Combinations of this compound with other agents, such as uracil and oteracil, have been developed to enhance its efficacy and reduce its toxicity wikipedia.orgtaylorandfrancis.comdroracle.ai. These combinations aim to modulate the metabolic fate of 5-FU, increasing its concentration and duration of action while protecting normal tissues from its cytotoxic effects wikipedia.orgtaylorandfrancis.commims.com.

This compound-Uracil (B1207778) (UFT)

Uracil is combined with this compound, typically in a 4:1 molar ratio (uracil:this compound), in formulations like UFT mims.comnih.govmdpi.com. Uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU wikipedia.orgtaylorandfrancis.commims.commims.com. By inhibiting DPD, uracil reduces the breakdown of 5-FU, leading to increased and prolonged plasma concentrations of the active metabolite taylorandfrancis.commims.commims.com. This enhanced exposure to 5-FU contributes to increased antitumour activity mims.commims.com.

Research has investigated the toxicity profile of this compound-uracil combinations. Studies have shown that the toxicity of UFT can be schedule-dependent, with different administration schedules leading to variations in the types of dose-limiting toxicities observed nih.gov. For instance, in phase I trials, a 5-day administration schedule of UFT showed granulocytopenia as the dose-limiting toxicity, while a 28-day schedule primarily resulted in diarrhea as the dose-limiting toxicity nih.gov.

This compound-Gimeracil-Oteracil (S-1)

S-1 is a more complex oral this compound-based formulation that includes three components: this compound, gimeracil (B1684388), and oteracil, typically in a molar ratio of 1:0.4:1 (this compound:gimeracil:oteracil) nih.govwikipedia.orgnewdrugapprovals.org.

Gimeracil: Similar to uracil, gimeracil is a potent inhibitor of DPD, significantly more active than uracil nih.govnewdrugapprovals.org. Its inclusion in S-1 helps to maintain higher concentrations of 5-FU by inhibiting its degradation nih.govwikipedia.orgnewdrugapprovals.org. Gimeracil is primarily cleared by the kidneys, and impaired renal function can lead to decreased gimeracil clearance and subsequently increased 5-FU exposure and potential toxicity nih.gove-lactancia.org.

Oteracil: Oteracil (specifically oteracil potassium) is included in S-1 to reduce gastrointestinal toxicity taylorandfrancis.comnih.govwikipedia.orgnewdrugapprovals.org. Oteracil inhibits the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT) taylorandfrancis.commims.comwikipedia.orgmims.com. OPRT is involved in the activation of 5-FU in the gastrointestinal mucosa mims.comwikipedia.orgmims.com. By inhibiting OPRT in the gut, oteracil reduces the local concentration of activated 5-FU, thereby decreasing toxicity to the gastrointestinal tract taylorandfrancis.comwikipedia.orgmims.com. Oteracil primarily stays in the gut due to its low permeability wikipedia.org.

The combination of these three agents in S-1 is designed to balance enhanced antitumour activity through increased 5-FU exposure (via gimeracil) with reduced gastrointestinal toxicity (via oteracil) nih.govnih.govwikipedia.org. Studies have investigated the efficacy and safety of S-1 in various cancers droracle.aiwikipedia.orgnewdrugapprovals.org. For example, S-1 has been studied in advanced gastric cancer in combination with cisplatin (B142131), showing efficacy and a manageable safety profile drugbank.comwikipedia.orgnewdrugapprovals.org. Research also indicates that the protective effect of oteracil against 5-FU-induced diarrhea in humans is not fully established, as 5-FU can also be activated through other pathways nih.gov.

The modulation of this compound's conversion to 5-FU and the subsequent metabolism and activation of 5-FU by agents like uracil and oteracil are key strategies employed to enhance the therapeutic index of this compound-based chemotherapy wikipedia.orgtaylorandfrancis.commims.comwikipedia.org.

Table 1: Mechanisms of Toxicity Attenuation in this compound Combinations

Combination ComponentTarget EnzymeEffect on 5-FU Metabolism/ActivityResulting Toxicity Attenuation
UracilDihydropyrimidine Dehydrogenase (DPD)Inhibits 5-FU degradationIncreased systemic 5-FU exposure (enhances efficacy, but requires careful monitoring) taylorandfrancis.commims.commims.com
GimeracilDihydropyrimidine Dehydrogenase (DPD)Inhibits 5-FU degradationIncreased systemic 5-FU exposure (more potent than uracil) nih.govnih.govwikipedia.orgnewdrugapprovals.org
OteracilOrotate Phosphoribosyltransferase (OPRT)Inhibits 5-FU activation in GI tractReduced gastrointestinal toxicity taylorandfrancis.commims.comwikipedia.orgmims.com

Table 2: Comparative Toxicity Findings (Illustrative Examples from Research)

Regimen ComparedPatient Population/Cancer TypeKey Toxicity FindingsSource
UFT vs. CMFBreast CancerLower overall adverse events with UFT; lower leukopenia, nausea/vomiting, stomatitis; higher liver dysfunction with UFT. nih.gov nih.gov
UPEx vs. EXTREMEElderly HNSCCSignificantly fewer Grade 3/4 adverse events with UPEx; improved safety profile. mdpi.com mdpi.com

Future Directions and Emerging Research Areas for Tegafur

Novel Analogues and Derivatives of Tegafur

Research is ongoing to synthesize and evaluate novel analogues and derivatives of this compound with potentially improved pharmacokinetic profiles, enhanced antitumor activity, and reduced toxicity. Studies have explored the synthesis of new organic sulfur (selenium) this compound derivatives, demonstrating that some of these compounds exhibit greater antitumor activity against colorectal carcinoma and gastric carcinoma cell lines compared to this compound, along with lower toxicity in non-tumor cells. sioc-journal.cnresearchgate.net Another area of investigation involves hydroxymethylation or acyloxymethylation of this compound to create prodrugs that have shown increased potency and the ability to overcome drug resistance in certain cancer cell lines in preclinical models. acs.orgnih.gov These novel prodrugs have also demonstrated antiangiogenic properties superior to this compound in in vitro and in vivo studies. acs.orgnih.gov Furthermore, new this compound derivatives containing 1,3,4-thiadiazole (B1197879) heterocycles have been synthesized and evaluated for their growth inhibitory effects on tumor cell lines and therapeutic effects in xenograft models. connectjournals.com

Table 11.1.1: Preclinical Activity of Novel this compound Derivatives

Derivative TypeCancer Cell Lines TestedKey FindingSource
Organic Sulfur (Selenium) DerivativesColorectal carcinoma (HCT116), Gastric carcinoma (SGC-7901)More antitumor activity than this compound, lower toxicity in non-tumor cells. sioc-journal.cn
Hydroxymethylation/Acyloxymethylation ProdrugsVarious cancer cell lines (e.g., HT-29, LS-1034)5-10-fold lower IC50/IC90 than this compound, overcome drug resistance, antiangiogenic. acs.orgnih.gov
1,3,4-Thiadiazole DerivativesGastric cancer (HGC27), Liver cancer (SMMC7721)Growth inhibitory effects observed. connectjournals.com

Advanced Preclinical Models (e.g., Body-on-a-Chip, Microphysiological Systems)

Advanced preclinical models, such as body-on-a-chip and microphysiological systems (MPS), are increasingly being utilized to better predict human responses to drugs like this compound. nih.govresearchgate.net These microfluidic devices aim to emulate human biology in vitro by incorporating miniaturized organ equivalents and mimicking physiological conditions, including fluid flow and organ interactions. nih.govresearchgate.netnih.govacs.orgtandfonline.com

Studies using microphysiological systems have demonstrated their capability to model the metabolism of prodrugs like this compound and assess the effects of the activated drug on target tissues. taylorandfrancis.comnih.govcolumbia.edunih.gov For instance, a microfluidic system integrating liver, colon cancer, and bone marrow cells was used to evaluate the cytotoxic effects of this compound. researchgate.netnih.govnist.gov This model successfully showed that liver cells within the system could metabolize this compound to 5-FU, leading to cell death in the colon cancer cells, a response not observed in conventional 2D cell cultures. columbia.edunih.govnist.gov Body-on-a-chip systems can reproduce complex biological responses to dosing scenarios, previously studied using animal models, by co-culturing different organ-derived cells on a single device. researchgate.net These systems offer advantages in providing physiologically relevant microenvironments, controlling cell-cell and cell-matrix interactions, and allowing for real-time monitoring of drug responses. nih.gov

Integration with Immunotherapy and Other Modalities

Research is exploring the potential of integrating this compound-based therapies with immunotherapy and other treatment modalities to enhance antitumor efficacy. Preclinical data suggest that This compound-uracil (B1207778) (UFT) may modulate the tumor immune microenvironment, including reducing myeloid-derived suppressor cells, which supports its potential role in combination therapies. mdpi.com

Clinical trials are investigating combinations of this compound-based regimens with other agents. For example, a phase 2 study evaluated the combination of nab-paclitaxel plus S-1 (this compound/gimeracil (B1684388)/oteracil) in patients with advanced biliary tract carcinoma, showing promising antitumor activities. amegroups.org Another area of research involves combining this compound-based regimens with anti-angiogenic agents. Preclinical models have shown synergistic antitumor effects when this compound and its metabolites are combined with sorafenib (B1663141) in hepatocellular carcinoma (HCC). dovepress.com A phase II study evaluated the combination of sorafenib with metronomic this compound/uracil (B121893) in advanced HCC patients, suggesting the combination can be safely administered and shows preliminary activity. nih.gov Furthermore, the combination of S-1 with anti-VEGFR-TKI has been explored as a potential therapeutic approach for metastatic colorectal cancer. frontiersin.org Early results from a phase 2 trial investigating neoadjuvant tislelizumab (a PD-1 inhibitor) combined with S-1 plus oxaliplatin (B1677828) in gastric or gastroesophageal junction cancer have shown promising potential. researchgate.net

Table 11.3.1: Examples of this compound-Based Combination Therapies in Research

Combination RegimenCancer TypeResearch Phase/FindingSource
Nab-paclitaxel + S-1Advanced Biliary Tract CarcinomaPhase 2 study showed promising antitumor activities. amegroups.org
Sorafenib + Metronomic this compound/UracilAdvanced Hepatocellular CarcinomaPhase II study suggested safe administration and preliminary activity. nih.gov
S-1 + Anti-VEGFR-TKIMetastatic Colorectal CancerExplored as a potential therapeutic approach. frontiersin.org
Tislelizumab + S-1 + OxaliplatinLocally Advanced Gastric or GEJ CancerPhase 2 trial showed promising potential in early results. researchgate.net

Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are emerging tools in cancer research, including studies related to fluoropyrimidines like this compound. ML models are being applied to large pharmacovigilance databases to analyze adverse drug reactions and potentially identify patterns related to toxicity, such as those associated with dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency, which affects the metabolism of this compound and other fluoropyrimidines. nih.govnih.gov These models can help estimate the likelihood of certain genotypes based on phenotypical manifestations of toxicity. nih.gov

Furthermore, AI and deep learning are being explored for predicting treatment response in patients receiving chemotherapy regimens that may include this compound. For example, deep learning models integrating voxel-level radiomics have been developed to predict pathological complete response in esophageal squamous cell carcinoma patients treated with neoadjuvant immunotherapy and chemotherapy, which can include this compound-based regimens. bmj.com Machine learning algorithms are also being used to build predictive models for therapeutic response in patients treated with combination therapies involving S-1. researchgate.net

Global Collaborative Research Initiatives

Global collaborative research initiatives play a crucial role in advancing the understanding and application of this compound-based therapies. Organizations and pharmaceutical companies are involved in international clinical trials and research programs to evaluate this compound-based regimens in various cancer types and diverse patient populations. taiho.co.jpwhiterose.ac.uk

The Global Advanced/Adjuvant Stomach Tumor Research through International Collaboration (GASTRIC) group, for instance, has conducted meta-analyses evaluating adjuvant chemotherapy, including this compound-based regimens, for resectable gastric cancer. nih.govnih.gov Such collaborations facilitate the pooling of data from multiple centers and countries, providing more robust evidence on the efficacy and safety of treatments. Pharmaceutical companies like Taiho Pharmaceutical are actively involved in global clinical trials and expanding their research and development efforts through external collaborations to accelerate the development of new drugs and formulations, including those related to this compound. taiho.co.jp These initiatives are essential for addressing regional differences in cancer prevalence, treatment practices, and patient characteristics, ultimately aiming to improve outcomes for patients worldwide. nih.govtaiho.co.jp

Q & A

Q. What is the molecular mechanism of action of Tegafur in cancer treatment, and how does its prodrug design enhance therapeutic efficacy?

this compound functions as a prodrug of 5-fluorouracil (5-FU), requiring enzymatic conversion (via CYP450 hydroxylation) to release 5-FU intracellularly. The active metabolite inhibits thymidylate synthase (TS), blocking 2'-deoxythymidylate (DTMP) synthesis, a critical step in DNA replication . Its prodrug design improves pharmacokinetics by reducing rapid degradation and systemic toxicity compared to direct 5-FU administration, enabling prolonged therapeutic exposure .

Q. What are the standard analytical methods for quantifying this compound and its metabolites in pharmacokinetic studies?

A validated LC-MS/MS method is recommended for simultaneous detection of this compound and 5-FU in plasma. Key parameters include:

  • Chromatography : Reverse-phase C18 column with mobile phases of methanol/water (70:30 v/v) and 0.1% formic acid.
  • Detection : UV at 254 nm for this compound; tandem mass spectrometry for 5-FU.

Q. How do combination therapies (e.g., S-1 regimen) enhance this compound’s clinical efficacy?

The S-1 regimen combines this compound with gimeracil (a dihydropyrimidine dehydrogenase inhibitor to prevent 5-FU degradation) and oteracil (to reduce gastrointestinal toxicity). This combination increases 5-FU bioavailability by 50% and reduces adverse events, as demonstrated in phase III trials for advanced gastric cancer (ORR: 41%, PFS: 6.5 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in preclinical data, such as paradoxical tumor growth observed in S-180 mouse models treated with this compound?

In S-180 tumor-bearing mice, this compound monotherapy reduced T-lymphocyte proliferation (LYMPH: ↓35%, p<0.05) due to DNA synthesis inhibition, leading to immune suppression and accelerated tumor growth (antitumor rate: -89%). To address this:

  • Experimental redesign : Use combination therapies (e.g., with immunomodulators like IL-2) to counteract lymphocyte depletion.
  • Endpoint selection : Monitor immune biomarkers (e.g., IL-6, TNF-α) alongside tumor volume to assess immune-tumor dynamics .

Q. What methodological considerations are critical for optimizing this compound combination protocols in phase I clinical trials?

Key considerations include:

  • Dose escalation : Start with 20–40 mg/m² this compound + 130 mg/m² oxaliplatin, adjusting based on DLTs (e.g., neutropenia, neuropathy).
  • Pharmacokinetic sampling : Collect plasma at 0, 2, 4, 8, and 24 hours post-dose to model AUC and Cmax for 5-FU.
  • Biomarker integration : Assess K-ras mutation status (e.g., codon 12/13 mutations) and CK20 mRNA expression to predict response heterogeneity .

Q. How do genetic polymorphisms (e.g., DPYD, TYMS) influence this compound’s therapeutic index, and how should this inform clinical trial stratification?

Polymorphisms in DPYD (e.g., DPYD2A allele) reduce 5-FU clearance, increasing toxicity risk (e.g., grade 3–4 diarrhea: 28% vs. 8% in wild-type). TYMS enhancer region (TSER) polymorphisms (e.g., 2R/3G) correlate with TS expression and resistance. Recommendations:

  • Pre-screening : Use PCR-RFLP or NGS for DPYD/TYMS genotyping.
  • Stratification : Allocate patients with TYMS 3G/3G to high-dose regimens (e.g., 50 mg/m² this compound) .

Q. What in vitro models best recapitulate this compound’s tumor-selective activity for mechanistic studies?

Use 3D spheroid models of colorectal cancer (e.g., HCT-116 cells) to mimic tumor microenvironment (TME) conditions. Key parameters:

  • Hypoxia induction : 1% O₂ to upregulate CYP2A6, enhancing this compound-to-5-FU conversion.
  • Co-culture systems : Include fibroblasts and macrophages to study immune-mediated cytotoxicity (e.g., TNF-α release) .

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound’s antitumor efficacy across preclinical studies?

  • Standardization : Use syngeneic models (e.g., CT26 murine CRC) instead of xenografts to reduce genetic variability.
  • Data normalization : Express tumor volume as % change relative to baseline, adjusting for immune cell infiltration (flow cytometry).
  • Meta-analysis : Pool data from ≥5 independent studies to identify covariates (e.g., dosing schedule, animal sex) influencing outcomes .

Q. What statistical approaches are recommended for analyzing this compound combination therapy trials with time-to-event endpoints?

  • Survival analysis : Use Cox proportional hazards models with covariates (e.g., K-ras status, prior therapy).
  • Competing risks : Apply Fine-Gray regression for trials where non-cancer mortality exceeds 10%.
  • Sample size calculation : For 80% power (α=0.05), recruit ≥120 patients to detect a 3-month PFS improvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tegafur
Reactant of Route 2
Reactant of Route 2
Tegafur

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.